1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-fluoropiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-11(2,3)18-10(16)14-7-5-12(13,6-8-14)9(15)17-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZANFNHFJJIDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate
An In-Depth Technical Guide to the Physicochemical Properties of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate
Executive Summary
This technical guide provides a comprehensive analysis of the . As a functionalized fluorinated piperidine, this compound represents a scaffold of significant interest in modern medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the piperidine ring can profoundly influence molecular conformation, metabolic stability, and basicity (pKa), making a thorough understanding of its properties essential for its application. This document delineates its structural, physical, and spectroscopic characteristics, supported by established analytical methodologies and insights derived from structurally related analogs. It is intended for researchers, chemists, and drug development professionals who utilize such building blocks in the synthesis of novel therapeutic agents.
Introduction and Strategic Significance
The piperidine ring is a privileged scaffold, forming the core of numerous approved pharmaceutical agents.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often employed to enhance key pharmacokinetic and pharmacodynamic properties.[2]
This compound is a bifunctional building block featuring several key structural motifs:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group renders the piperidine nitrogen non-basic and serves as a stable, yet readily cleavable, protecting group under acidic conditions.
-
A Quaternary Fluorinated Center: The presence of a fluorine atom at the C4 position introduces significant electronic and conformational changes. Fluorine can lower the basicity of the parent amine upon deprotection, a feature often correlated with reduced affinity for the hERG channel and thus lower potential for cardiac toxicity.[3][4]
-
A Methyl Ester: This functional group provides a handle for further chemical modification, such as amide bond formation, reduction, or hydrolysis.
This guide elucidates the fundamental properties of this molecule, providing a critical knowledge base for its effective use.
Caption: Chemical structure of the title compound.
Core Physicochemical Properties
The utility of a chemical building block is fundamentally dictated by its physical properties. These characteristics influence reaction conditions, purification strategies, and formulation possibilities.
| Property | Value / Description | Source |
| CAS Number | 1048994-21-3 | [5] |
| Molecular Formula | C₁₂H₂₀FNO₄ | [5] |
| Molecular Weight | 261.29 g/mol | [5] |
| Physical State | Expected to be a colorless oil or a low-melting solid at room temperature. A structurally similar non-fluorinated analog, N-Boc-piperidine-4-carboxylic acid methyl ester, is a white solid.[6][7] | - |
| Melting Point | Data not available. The related compound, methyl piperidine-4-carboxylate, N-BOC protected, has a reported melting point of 35 °C.[8] | - |
| Boiling Point | Data not available. The non-fluorinated analog has a boiling point of 307.4 °C at 760 mmHg, suggesting low volatility.[7] | - |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol, based on synthetic procedures for related fluorinated piperidines.[9] It is expected to be poorly soluble in water.[6] | - |
| pKa | The piperidine nitrogen is protected by an electron-withdrawing Boc group, rendering it non-basic. Upon deprotection, the resulting secondary amine is expected to have a lower pKa than its non-fluorinated counterpart due to the inductive effect of the adjacent fluorine atom.[3][4] | - |
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical for any chemical reagent. The following section details the expected spectroscopic signatures for the title compound, based on established principles and data from analogous structures.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.
Expected Spectral Features:
-
¹H NMR:
-
A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm, characteristic of the tert-butyl group of the Boc protector.[9]
-
A sharp singlet integrating to 3 protons for the methyl ester group (-COOCH₃).
-
A series of multiplets corresponding to the diastereotopic protons of the piperidine ring, likely in the δ 1.5-4.0 ppm range. Protons on carbons adjacent to the fluorine atom would exhibit coupling (²JHF or ³JHF).
-
-
¹³C NMR:
-
Resonances for the Boc group carbons (~δ 28.5 ppm for CH₃, ~δ 80 ppm for the quaternary carbon).
-
A resonance for the methyl ester carbon (~δ 52 ppm).
-
Carbonyl resonances for the Boc and ester groups (~δ 155 ppm and ~δ 170-175 ppm, respectively).
-
Piperidine ring carbon signals. The carbon bearing the fluorine (C4) would appear as a doublet due to one-bond C-F coupling (¹JCF) with a large coupling constant (typically >170 Hz).[9] Adjacent carbons would show smaller two-bond C-F couplings (²JCF).
-
-
¹⁹F NMR:
-
A single resonance, likely a multiplet due to coupling with adjacent protons on the piperidine ring. The chemical shift would provide information about the electronic environment of the fluorine atom.
-
Protocol: Standard Operating Procedure for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Expert Tip: For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended. This provides a self-validating system for structural confirmation.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[11]
Caption: A standardized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
Expected Key Absorptions:
-
Strong C=O stretching vibrations around 1735 cm⁻¹ for the methyl ester and 1680-1700 cm⁻¹ for the Boc-carbamate.[9]
-
C-F stretching vibration, typically in the 1000-1100 cm⁻¹ region.
-
C-H stretching vibrations from the aliphatic and methyl groups just below 3000 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Observations (Electrospray Ionization - ESI):
-
A prominent peak for the protonated molecule [M+H]⁺ at m/z 262.14.
-
A potential adduct with sodium [M+Na]⁺ at m/z 284.12.
-
Characteristic fragmentation would involve the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da) from the Boc protector.
-
Stability, Handling, and Safety
Proper storage and handling are paramount to maintaining the integrity of the reagent.
-
Chemical Stability:
-
Acid Lability: The Boc protecting group is susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane).
-
Hydrolytic Stability: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
-
The C-F bond is chemically robust and stable under most synthetic conditions.
-
-
Storage: The recommended storage condition is sealed in a dry environment at 2-8°C.[5] This minimizes potential degradation from atmospheric moisture and heat.
-
Safety Information:
-
Pictogram: Warning.[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]
-
Conclusion
This compound is a valuable, synthetically versatile building block for drug discovery. Its physicochemical profile—characterized by moderate lipophilicity, specific solubility, and predictable spectroscopic signatures—makes it a reliable component in multi-step synthetic campaigns. The presence of the C4-fluorine atom is its most significant feature, offering a strategic tool for modulating the properties of the final target molecule. The data and protocols presented in this guide provide the necessary foundation for researchers to confidently incorporate this compound into their research and development programs.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. achmem.com [achmem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. innospk.com [innospk.com]
- 8. 124443-68-1 Cas No. | Methyl piperidine-4-carboxylate, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
A Senior Application Scientist's Guide to the Synthesis of Fluorinated Piperidine Building Blocks for Drug Discovery
Preamble: The Strategic Imperative of Fluorinated Piperidines
In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to act as a versatile three-dimensional framework for orienting pharmacophoric groups.[1] The strategic incorporation of fluorine—an element with unique properties stemming from its small size, high electronegativity, and the strength of the carbon-fluorine bond—has emerged as a powerful tactic to refine and enhance drug candidates.[2][3]
The combination of these two motifs, the fluorinated piperidine, creates a building block of immense value. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, binding affinity, and basicity (pKa).[2][4] For instance, the introduction of fluorine can block sites of metabolic oxidation, increasing a drug's half-life.[2] Crucially, it often lowers the pKa of the piperidine nitrogen, which can mitigate off-target effects such as hERG channel affinity, a common cause of cardiac toxicity, and improve oral absorption.[4][5][6]
However, the synthesis of these valuable building blocks is far from trivial. Challenges include controlling regioselectivity and stereoselectivity, and the potential for undesired side reactions like hydrodefluorination.[3][7] This guide provides an in-depth exploration of the core synthetic strategies employed by researchers to access these critical scaffolds, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale that drive methodological choices.
Core Synthetic Strategies: A Multi-pronged Approach
The synthesis of fluorinated piperidines can be broadly categorized into three main approaches: the hydrogenation of readily available fluorinated pyridines, the direct fluorination of pre-formed piperidine rings or their precursors, and the construction of the piperidine ring from smaller fluorinated synthons. The optimal strategy depends on the desired substitution pattern, stereochemistry, and the overall synthetic economy.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate: A Privileged Scaffold for Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, prized for its efficiency in exploring chemical space and its tendency to produce leads with superior physicochemical properties.[1] The design of fragment libraries is paramount to the success of any FBDD campaign, with a growing emphasis on scaffolds that possess three-dimensional (3D) character to better probe the complex topologies of biological targets. This guide provides an in-depth technical overview of 1-tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate , a fragment designed to meet the rigorous demands of modern drug discovery. We will explore its molecular rationale, a robust synthetic pathway, its application in screening campaigns, and strategies for its evolution from a primary hit to a potent lead compound.
The FBDD Paradigm: Why Start Small?
Fragment-Based Drug Discovery (FBDD) is a lead identification strategy that begins by screening collections of low-molecular-weight compounds, or "fragments," against a biological target.[2] Unlike traditional High-Throughput Screening (HTS), which tests large libraries of complex, drug-like molecules, FBDD focuses on identifying weak but highly efficient binders.[3] The core principle is that a larger, more potent molecule can be rationally constructed from these smaller, validated starting points.
The advantages of this approach are manifold:
-
Efficient Exploration of Chemical Space: A library of a few thousand fragments can represent a greater diversity of chemical shapes and pharmacophores than a million-compound HTS deck.[4]
-
Higher Hit Rates: Due to their reduced complexity, fragments are more likely to find complementary interactions within a target's binding site.[3]
-
Superior Starting Points: Hits identified through FBDD often exhibit high "ligand efficiency" (LE), a measure of binding energy per heavy atom. This provides a strong foundation for developing leads with optimized, drug-like properties while avoiding excessive molecular weight gain.[5]
Fragments are typically governed by the "Rule of Three," a guideline for desirable physicochemical properties to ensure solubility and maximize the potential for efficient binding.[2]
The Strategic Value of the 4-Fluoro-4-carboxypiperidine Scaffold
The title compound was deliberately designed to incorporate several features that are highly advantageous for a fragment library. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs due to its favorable metabolic stability and ability to modulate properties like solubility and lipophilicity.[6][7]
The Role of Fluorine
The introduction of a single fluorine atom at a quaternary center is a key design choice. Fluorine has become a cornerstone of modern medicinal chemistry for several reasons:
-
Modulation of Physicochemical Properties: It can lower the pKa of nearby basic groups, which can be crucial for tuning off-target activity (e.g., hERG liability).[8]
-
Enhanced Binding Interactions: The C-F bond can act as a hydrogen bond acceptor and participate in favorable orthogonal dipole-dipole interactions, increasing binding affinity to the target protein.[9]
-
Metabolic Stability: Replacing a hydrogen atom with fluorine can block sites of oxidative metabolism, improving the pharmacokinetic profile of a potential drug candidate.[9]
-
Conformational Control: The gauche effect and other stereoelectronic interactions involving fluorine can help lock the piperidine ring into a specific, biologically active conformation.[7]
-
A Probe for NMR Screening: The 19F nucleus is an exceptional NMR probe for ligand-based screening, offering a background-free signal and high sensitivity to binding events.[10][11]
Molecular Profile and Properties
The fragment's properties make it an ideal candidate for FBDD, aligning well with the "Rule of Three."
| Property | Value | Significance for FBDD |
| Molecular Formula | C12H20FNO4 | |
| Molecular Weight | 261.29 g/mol [12] | Compliant with "Rule of Three" (< 300 Da), ensuring higher probability of fitting into binding pockets.[4] |
| Calculated LogP | ~1.5 - 2.0 | Balances lipophilicity for membrane permeability with aqueous solubility required for screening. |
| Topological Polar Surface Area (TPSA) | 55.7 Ų | Contributes to good solubility and potential for cell permeability. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 | Provides multiple points for directed interactions with the protein target. |
| Rotatable Bonds | 3 | Low conformational flexibility increases the likelihood that the bound conformation is close to the low-energy solution conformation. |
| 3D Shape | High (Spheroidal) | The rigid, non-planar piperidine ring offers excellent 3D character, moving away from the flat molecules that dominate many screening libraries.[13] |
Synthesis and Characterization: A Reliable Path to the Fragment
While a specific peer-reviewed synthesis for the title compound is not prominently available, a robust and logical pathway can be constructed from established methodologies for analogous structures. The proposed synthesis begins with the commercially available precursor, 1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate [14], and proceeds via electrophilic fluorination.
Proposed Synthetic Workflow
References
- 1. rsc.org [rsc.org]
- 2. 1-Boc-4-(4-fluoro-phenylamino)-piperidine synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Boc-4-methoxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Structure determination of protein-ligand complexes by transferred paramagnetic shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19F-Tagged metal binding pharmacophores for NMR screening of metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. scbt.com [scbt.com]
A Technical Guide to the Spectroscopic Characterization of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate
This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the novel fluorinated piperidine derivative, 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate. This document is intended for researchers, scientists, and drug development professionals who are working with or developing fluorinated heterocyclic compounds.
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[2][3][4] The piperidine scaffold is a prevalent structural motif in many pharmaceuticals, and its strategic fluorination can fine-tune the physicochemical and pharmacological properties of a drug molecule.[5] Compounds like this compound are valuable building blocks in the synthesis of more complex and potent therapeutic agents. A thorough spectroscopic characterization is therefore essential to confirm the structure and purity of these key intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its atomic connectivity and stereochemistry.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A generalized protocol for acquiring NMR data for a small organic molecule like the topic compound is as follows:[6][7]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid strong solvent signals that may obscure analyte peaks.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[6]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups.[6]
-
-
¹⁹F NMR Acquisition:
-
2D NMR Experiments (for complete assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different spin systems.[6]
-
Predicted NMR Data and Interpretation
Based on the structure of this compound and data from analogous compounds, the following spectral features are anticipated:
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.45 | singlet | tert-butyl (9H) |
| ~3.75 | singlet | methyl ester (3H) | |
| ~1.8-2.2 | multiplet | piperidine CH₂ (axial, 2H) | |
| ~3.2-3.8 | multiplet | piperidine CH₂ (equatorial, 2H) | |
| ~1.6-2.0 | multiplet | piperidine CH₂ (axial, 2H) | |
| ~3.0-3.5 | multiplet | piperidine CH₂ (equatorial, 2H) | |
| ¹³C | ~28.5 | singlet | tert-butyl CH₃ |
| ~80.0 | singlet | tert-butyl quaternary C | |
| ~154.5 | singlet | carbamate C=O | |
| ~52.0 | singlet | methyl ester CH₃ | |
| ~173.0 | doublet | ester C=O | |
| ~92.0 | doublet | C-F (quaternary) | |
| ~35-40 | doublet | piperidine CH₂ adjacent to C-F | |
| ~30-35 | singlet | piperidine CH₂ | |
| ¹⁹F | ~ -160 to -180 | multiplet | C-F |
-
¹H NMR: The spectrum will be dominated by the large singlet of the tert-butyl group. The methyl ester will also appear as a sharp singlet. The piperidine ring protons will present as complex multiplets due to geminal and vicinal couplings, as well as coupling to the fluorine atom.
-
¹³C NMR: The carbonyl carbons of the carbamate and ester groups will appear downfield. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF) of approximately 170-200 Hz, appearing as a doublet.[12][13] The adjacent carbons will exhibit smaller two-bond C-F couplings (²JCF).[12][14]
-
¹⁹F NMR: A single multiplet is expected, with its chemical shift and multiplicity determined by the couplings to the neighboring protons. The large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to the local electronic environment.[8][9][10]
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[15]
Experimental Protocol: Acquiring an IR Spectrum
For a liquid or oily sample, the following "neat" sample preparation method is common:[16][17][18]
-
Sample Preparation: Place a single drop of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).
-
Film Formation: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin capillary film.
-
Data Acquisition: Mount the "sandwiched" plates in the spectrometer and acquire the spectrum. A background spectrum of the clean salt plates should be run first to subtract any atmospheric or plate-related absorptions.
Predicted IR Data and Interpretation
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and C-O bonds of the ester and carbamate functional groups.[15][19][20][21]
Table 2: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~1735-1750 | Strong, Sharp | C=O stretch | Methyl Ester |
| ~1680-1700 | Strong, Sharp | C=O stretch | Tert-butyl Carbamate |
| ~1250-1300 | Strong | C-O stretch | Ester |
| ~1150-1200 | Strong | C-O stretch | Carbamate |
| ~1000-1100 | Strong | C-F stretch | Alkyl Fluoride |
| ~2850-3000 | Medium | C-H stretch | Alkanes |
The two distinct carbonyl stretching frequencies for the ester and the carbamate are diagnostic for this molecule. The presence of a strong C-F stretching band further confirms the fluorination.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structure elucidation.[22][23] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[24][25][26][27]
Experimental Protocol: ESI-MS Analysis
A typical protocol for ESI-MS is as follows:[22][28]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the parent ion.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion: The calculated exact mass of this compound (C₁₂H₂₀FNO₄) is 261.1376. In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 262.1454.
-
Fragmentation: Tandem MS (MS/MS) analysis of the [M+H]⁺ ion would likely reveal characteristic fragmentation patterns. Common losses include:
-
Loss of the tert-butyl group (57 Da) leading to a fragment at m/z 205.
-
Loss of isobutylene (56 Da) from the Boc group, resulting in a fragment at m/z 206.
-
Loss of the methoxy group (31 Da) from the ester, giving a fragment at m/z 231.
-
Cleavage of the piperidine ring, a common fragmentation pathway for such derivatives.[22][23][29][30][31]
-
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS techniques, is essential for its unambiguous structural confirmation. This guide provides the foundational protocols and expected spectral data, grounded in established principles and data from analogous structures. A thorough understanding of these analytical techniques and their application is paramount for researchers in the field of drug discovery and development, ensuring the quality and integrity of novel chemical entities.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 13. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. acdlabs.com [acdlabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. homework.study.com [homework.study.com]
- 17. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. purdue.edu [purdue.edu]
- 20. IR Spectrum: Esters [quimicaorganica.org]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. benchchem.com [benchchem.com]
- 23. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 26. phys.libretexts.org [phys.libretexts.org]
- 27. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. scielo.br [scielo.br]
- 31. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comprehensive Technical Guide to 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate for Advanced Drug Discovery
This in-depth technical guide serves as a crucial resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate, including its synthesis, commercial availability, and pivotal role in modern drug discovery. The strategic incorporation of a fluorine atom at the C4 position of the piperidine scaffold offers unique advantages in modulating the physicochemical and pharmacokinetic properties of lead compounds.
Introduction: The Strategic Importance of Fluorinated Piperidines
The piperidine moiety is a ubiquitous scaffold in a vast number of approved pharmaceuticals, owing to its favorable pharmacological profile and synthetic tractability.[1] The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to biological targets.[2][3][4][5]
Specifically, the placement of a fluorine atom at the 4-position of a piperidine ring, as in this compound, offers several key advantages:
-
Metabolic Blocking: The strong carbon-fluorine bond can prevent metabolism at that position, increasing the compound's half-life.[2][3]
-
Conformational Control: The electronegative fluorine atom can influence the conformational preference of the piperidine ring, potentially locking the molecule into a more biologically active conformation.[6]
-
Modulation of Basicity: While a fluorine atom at the 4-position has a less direct impact on the nitrogen's pKa compared to substitution at the 2 or 3-positions, it can still influence the overall electronic environment of the molecule, which can be crucial for target engagement.[7]
-
Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes.[2][8]
This guide will delve into the practical aspects of utilizing this compound as a valuable building block in the synthesis of novel therapeutics.
Synthesis of this compound
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Enolate Formation
-
To a solution of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
Causality: The use of a strong, non-nucleophilic base like LDA at low temperature is crucial for the regioselective deprotonation at the C4 position to form the desired enolate intermediate, minimizing side reactions.
Step 2: Electrophilic Fluorination
-
To the solution of the enolate intermediate at -78 °C, add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Causality: NFSI is a widely used and effective electrophilic fluorinating agent. The slow warming of the reaction allows for the controlled fluorination of the enolate.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Self-Validation: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity. The presence of a characteristic fluorine signal in the ¹⁹F NMR spectrum and the appropriate splitting patterns in the proton and carbon spectra will validate the success of the fluorination step.
Commercial Availability and Suppliers
This compound is available from several commercial suppliers, catering to the needs of research and development laboratories. The following table provides a summary of some of the key suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Achmem | This compound | 1048994-21-3 | Not specified | Inquire |
| BLDpharm | 1-tert-Butyl 4-ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate (related compound) | 1334416-25-9 | Not specified | Inquire |
| Chemenu | This compound | 1048994-21-3 | Not specified | Inquire |
| Sigma-Aldrich | tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (related compound) | 620611-27-0 | 97% | 1g, 5g, 10g |
Note: Purity and available quantities are subject to change and should be confirmed with the respective supplier.
Applications in Drug Discovery
The unique structural and electronic properties of this compound make it a highly valuable building block in the synthesis of a wide range of biologically active molecules. The Boc-protected nitrogen and the methyl ester provide orthogonal handles for further chemical modifications, allowing for the facile incorporation of this fluorinated scaffold into diverse molecular architectures.
Key Application Areas:
-
Central Nervous System (CNS) Agents: The ability of fluorine to increase lipophilicity can enhance the blood-brain barrier penetration of drug candidates targeting CNS disorders.
-
Oncology: The metabolic stability conferred by the fluorine atom is highly desirable in the development of anti-cancer agents to prolong their duration of action.
-
Infectious Diseases: The modulation of physicochemical properties can lead to improved cellular uptake and efficacy of anti-bacterial and anti-viral compounds.
-
Cardiovascular and Metabolic Diseases: The fine-tuning of molecular properties through fluorination can lead to improved target selectivity and reduced off-target effects for drugs targeting cardiovascular and metabolic pathways.
The general synthetic utility of substituted piperidines is vast, with applications in the synthesis of inhibitors for various enzymes and ligands for a multitude of receptors.[1] For instance, the core structure can be elaborated through amide bond formation after deprotection of the Boc group and hydrolysis of the ester, or through reactions at the ester itself.
Safety and Handling
This compound is a chemical compound intended for research use only. It should be handled in a well-ventilated area, preferably in a fume hood, by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
According to available safety information, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[9]
Conclusion
This compound is a key building block for medicinal chemists seeking to leverage the benefits of fluorination in their drug discovery programs. Its strategic design allows for the introduction of a metabolically stable, conformationally influencing fluorine atom at a key position on the piperidine scaffold. The commercial availability and the straightforward, albeit not explicitly published, synthetic accessibility of this compound make it a valuable tool for the development of next-generation therapeutics with improved pharmacological profiles. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this important chemical entity in their pursuit of novel and effective medicines.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. researchgate.net [researchgate.net]
- 9. achmem.com [achmem.com]
A Technical Guide to 1-tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate (CAS 1048994-21-3): Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides an in-depth overview of 1-tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate, a specialized fluorinated building block for research and development in the pharmaceutical and life sciences sectors. We will delve into its chemical properties, a proposed synthetic route based on established chemical principles, and its strategic applications in modern medicinal chemistry.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] The strategic incorporation of fluorine into such scaffolds has become a powerful tool for modulating a molecule's physicochemical and biological properties.[2] Fluorine's high electronegativity and small size can significantly influence metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]
This compound (CAS 1048994-21-3) is a valuable synthetic intermediate that introduces a 4-fluoro-4-carboxymethyl-piperidine moiety. This particular substitution pattern is of interest as the fluorine atom at the C4 position can lock the conformation of the piperidine ring and enhance the metabolic stability of adjacent functional groups. The orthogonal protection, with a Boc group on the nitrogen and a methyl ester, allows for selective deprotection and further elaboration of the molecule, making it a versatile building block in the synthesis of complex drug candidates.
Physicochemical and Spectroscopic Properties
A summary of the key properties for this compound is provided below. This data is compiled from various chemical supplier catalogs and databases.
| Property | Value |
| CAS Number | 1048994-21-3 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₂₀FNO₄ |
| Molecular Weight | 261.29 g/mol |
| Appearance | White to off-white solid or oil |
| SMILES | CC(C)(C)OC(=O)N1CCC(F)(C(=O)OC)CC1 |
| Storage Conditions | Sealed in dry, 2-8°C[4] |
Proposed Synthesis Workflow
The overall proposed synthetic transformation is as follows:
References
An In-Depth Technical Guide to the Effects of Fluorination on Piperidine Basicity and pKa
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of pharmaceuticals. Its basicity, quantified by the pKa of its conjugate acid, is a critical physicochemical parameter that governs drug absorption, distribution, metabolism, excretion (ADME), and off-target activity. Strategic fluorination of the piperidine ring has emerged as a powerful tool for modulating this basicity to optimize drug-like properties. This guide provides a comprehensive analysis of how the position and stereochemistry of fluorine substituents profoundly impact the pKa of the piperidine nitrogen. We will delve into the underlying electronic and stereoelectronic principles, present quantitative data, detail experimental and computational methodologies, and explore the practical application of this strategy in drug development.
Introduction: The Significance of Piperidine Basicity in Drug Design
The nitrogen atom in the piperidine ring acts as a Lewis base, readily accepting a proton at physiological pH. The resulting equilibrium between the neutral and protonated (piperidinium) forms is dictated by the pKa. This parameter is not merely an academic value; it has profound real-world consequences for a drug candidate:
-
Solubility and Permeability: The protonated, charged form is generally more water-soluble, while the neutral, uncharged form is more lipid-soluble and thus better able to permeate cell membranes. A finely tuned pKa is essential to balance these conflicting requirements for effective oral absorption.[1]
-
Target Engagement: The charge state of the piperidine nitrogen can be critical for forming ionic bonds or hydrogen bonds with the target protein.
-
Off-Target Effects: High basicity has been linked to promiscuous binding to unintended targets, such as the hERG potassium ion channel, which can lead to cardiotoxicity.[2] Reducing basicity is a common strategy to mitigate this risk.[2][3]
Fluorination provides a method to modulate pKa with surgical precision, often with minimal steric impact, making it an indispensable tool for lead optimization.[3][4]
The Fundamental Principle: Fluorine's Inductive Effect
Fluorine is the most electronegative element, giving the carbon-fluorine (C-F) bond a strong dipole moment.[4] This high electronegativity results in a powerful electron-withdrawing inductive effect (-I effect), where electron density is pulled away from the rest of the molecule through the sigma bond framework.[5][6] When applied to a piperidine ring, this effect reduces the electron density on the nitrogen atom, making its lone pair less available to accept a proton. This destabilizes the conjugate acid, shifting the equilibrium toward the neutral base and thereby lowering the pKa (making the amine less basic).[7][8]
Figure 1: Inductive electron withdrawal by a C4-fluorine substituent, reducing electron density at the nitrogen atom.
Positional and Stereochemical Effects on pKa
The magnitude of the pKa reduction is not constant; it depends critically on the position of the fluorine atom and its stereochemical orientation (axial vs. equatorial).
Fluorination at the C4-Position
Substitution at the C4 position is the most straightforward case. The effect is almost purely inductive, transmitted through three sigma bonds (F-C4-C3-C2-N). This distance attenuates the effect compared to substitution closer to the nitrogen.
Fluorination at the C3-Position (β-Position)
At the C3-position, the inductive effect is stronger due to the shorter distance to the nitrogen (two sigma bonds). More importantly, stereochemistry becomes a dominant factor. The pKa of the piperidinium ion is influenced by the orientation of the C-F bond relative to the N⁺-H bond.
-
Equatorial Fluorine: An equatorial C-F bond has a more pronounced pKa-lowering effect.[9]
-
Axial Fluorine: An axial C-F bond results in a less dramatic pKa reduction. In some molecular contexts, the resulting amine can be more basic than its equatorial counterpart.[2] This is attributed to a stabilizing through-space electrostatic interaction between the partially negative fluorine and the positively charged N⁺-H group in the conjugate acid.[2][10] This charge-dipole interaction stabilizes the protonated form, making the parent amine more basic than the equatorial isomer.
Figure 2: Comparison of axial and equatorial C3-fluoropiperidinium ions, highlighting the through-space charge-dipole interaction that can make the axial isomer effectively more basic. (Note: Images are placeholders for chemical structures).
A study on a Merck KSP inhibitor demonstrated this effect vividly, where the axial 3-fluoro analog had a pKa of 7.6, while the equatorial version had a pKa of 6.6.[2]
Fluorination at the C2-Position (α-Position)
Fluorination at the C2-position subjects the nitrogen to the strongest inductive effect. However, a powerful stereoelectronic effect, the anomeric effect , also comes into play.[11][12] The anomeric effect describes a stabilizing interaction between the nitrogen lone pair and the antibonding orbital (σ*) of the adjacent C-F bond.
This interaction is maximized when the nitrogen lone pair is anti-periplanar to the C-F bond. In a piperidine chair conformation, this occurs when the fluorine atom is in the axial position and the N-H bond is equatorial.[12] This n_N → σ*_CF hyperconjugation stabilizes the neutral amine, making the lone pair less available for protonation and thus significantly lowering the basicity.[13][14]
Figure 3: The anomeric effect in axial 2-fluoropiperidine. The overlap between the nitrogen lone pair (n) and the C-F antibonding orbital (σ*) lowers the molecule's energy, reducing basicity.
Quantitative Data Summary
The cumulative impact of these effects is evident in the experimentally determined or predicted pKa values of various fluorinated piperidines.
| Compound | pKa (Conjugate Acid) | Primary Effects | Reference(s) |
| Piperidine | ~11.1 | Baseline | [5] |
| 4-Fluoropiperidine | 9.3 - 9.4 | Inductive (-I) | [15][16][17] |
| 3-Fluoropiperidine | ~8.5 | Stronger Inductive (-I), Stereoelectronic | [18] |
| 3,3-Difluoropiperidine | ~7.4 | Additive Inductive (-I) | [19] |
Note: pKa values can vary slightly based on experimental conditions and prediction software.
Experimental Protocol: pKa Determination by Potentiometric Titration
A self-validating and robust method for determining the pKa of a fluorinated piperidine is potentiometric titration.[20][21]
Methodology
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 ± 0.5 °C).
-
Sample Preparation:
-
Accurately weigh a precise amount of the fluorinated piperidine hydrochloride salt.
-
Dissolve the sample in a known volume of deionized, CO₂-free water to a final concentration of approximately 0.01 M.
-
Maintain a constant ionic strength by adding a background electrolyte, such as 0.1 M KCl.[20]
-
-
Titrant Preparation: Prepare and standardize a ~0.1 M NaOH solution. Standardization is typically performed against a primary standard like potassium hydrogen phthalate (KHP).
-
Titration:
-
Place the sample solution in a jacketed beaker to maintain constant temperature, and stir continuously with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized NaOH titrant in small, precise increments (e.g., 0.05 - 0.10 mL) using a calibrated burette or an autotitrator.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (V_eq) from the point of maximum slope on the curve (i.e., the first derivative, dpH/dV).
-
The pKa is equal to the pH at the half-equivalence point (V_eq / 2).[21]
-
Figure 4: Standard workflow for the experimental determination of pKa via potentiometric titration.
Conclusion and Field Perspective
The fluorination of piperidines is a sophisticated strategy that leverages fundamental principles of physical organic chemistry to solve tangible problems in drug development. The relationship between fluorine's position, stereochemistry, and the resulting pKa is governed by a predictable interplay of inductive and stereoelectronic effects. A thorough understanding of these principles allows medicinal chemists to:
-
Systematically reduce basicity to improve membrane permeability and oral absorption.[1]
-
Mitigate toxicity risks , particularly hERG-related cardiotoxicity, by tuning the pKa out of a problematic range.[2]
-
Optimize target binding by controlling the charge state of the molecule in the target's binding pocket.
-
Introduce conformational rigidity by exploiting stereoelectronic effects, which can enhance binding affinity and selectivity.[22][23]
By combining empirical data with robust experimental and computational methods, researchers can rationally design next-generation therapeutics with superior physicochemical and pharmacokinetic profiles.
References
- 1. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. 4-Fluoropiperidine | 78197-27-0 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 8. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 15. chembk.com [chembk.com]
- 16. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 78197-27-0 CAS MSDS (4-FLUOROPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. Page loading... [guidechem.com]
- 19. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. benchchem.com [benchchem.com]
- 22. d-nb.info [d-nb.info]
- 23. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Conformational Analysis of Fluorinated Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into piperidine scaffolds has become a powerful strategy in modern medicinal chemistry, offering a means to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1] However, the unique stereoelectronic properties of fluorine significantly influence the conformational preferences of the piperidine ring, impacting molecular shape and, consequently, biological activity. This guide provides a comprehensive technical overview of the conformational analysis of fluorinated piperidine derivatives. We will delve into the fundamental principles governing their three-dimensional structures, explore the key experimental and computational techniques for their characterization, and provide actionable insights for leveraging this understanding in rational drug design.
Introduction: The Significance of Fluorine in Piperidine-Containing Drugs
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive natural products.[2] Its saturated, six-membered ring system can adopt various conformations, which dictates the spatial arrangement of its substituents and their interactions with biological targets. The strategic incorporation of fluorine atoms can dramatically alter these conformational equilibria.[3] This is due to fluorine's high electronegativity and the resulting strong carbon-fluorine (C-F) bond, which introduces potent stereoelectronic effects.[4] Understanding and controlling these conformational changes are paramount for optimizing drug efficacy, metabolic stability, and other critical drug-like properties.[1][5]
The ability of fluorine to modulate properties such as pKa and lipophilicity can also enhance solubility and membrane permeability, increasing the likelihood of success in clinical trials.[1] A striking feature of fluorine substitution is its profound impact on the orientation of the C-F bond within aliphatic and heterocyclic systems, enabling the design of conformationally rigid and highly polar compounds.[1]
Fundamental Principles of Piperidine Conformation
The piperidine ring, like cyclohexane, predominantly exists in a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions:
-
Axial: Perpendicular to the general plane of the ring.
-
Equatorial: In the approximate plane of the ring.
The relative stability of these two positions is a critical determinant of the overall molecular conformation. Generally, bulky substituents prefer the less sterically hindered equatorial position. However, the introduction of fluorine can significantly alter this preference due to a complex interplay of stereoelectronic forces.
The Fluorine Effect: Key Stereoelectronic Interactions
The conformational behavior of fluorinated piperidines is governed by a delicate balance of several key interactions:
-
Gauche Effect: This effect describes the tendency of adjacent electronegative substituents to adopt a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) conformation. This is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H bonding orbital (σ) to an adjacent C-F antibonding orbital (σ*).[6][7][8]
-
Anomeric Effect: In α-fluorinated piperidines, a generalized anomeric effect can occur. This involves the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the adjacent C-F bond (nN→σ*CF).[9][10] This interaction is highly dependent on the relative orientation of the lone pair and the C-F bond, often favoring an axial position for the fluorine atom.[11][12]
-
Charge-Dipole Interactions: In protonated piperidinium ions, a strong electrostatic attraction can exist between the positive charge on the nitrogen and the partial negative charge on the fluorine atom (C-F···H-N+).[1] This interaction significantly stabilizes the conformer where the fluorine is in closer proximity to the protonated nitrogen, which is often the axial position.[3]
-
Dipole Minimization and Steric Repulsion: The alignment of bond dipoles to minimize the overall molecular dipole moment can also influence conformational preference.[13] Additionally, classic steric hindrance between the fluorine atom and other ring substituents remains a contributing factor.[4]
A systematic study of various fluorinated piperidine derivatives has revealed that delocalization forces like charge-dipole interactions and hyperconjugation, along with solvation and solvent polarity, play a major role in their conformational behavior.[4][14][15][16][17]
Experimental Techniques for Conformational Analysis
A multi-faceted approach combining several analytical techniques is often necessary to fully elucidate the conformational landscape of fluorinated piperidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for studying the solution-state conformation of these molecules.[16]
-
¹H and ¹⁹F NMR: Chemical shifts and coupling constants (J-values) are highly sensitive to the dihedral angles between adjacent nuclei. For instance, the magnitude of the three-bond coupling constant between a fluorine atom and a proton (³J(¹⁹F,¹H)) can be used to distinguish between axial and equatorial orientations of the fluorine.[4]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments provide information about through-space proximity between protons, which can be used to determine the relative stereochemistry and conformational preferences of the ring.
Experimental Protocol: Determining Conformer Population by ³J(¹⁹F,¹H) Coupling Constants
-
Sample Preparation: Dissolve the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The choice of solvent is critical, as polarity can significantly influence conformational equilibrium.[4]
-
Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Identify the signals corresponding to the protons and fluorine atoms of interest. Measure the ³J(¹⁹F,¹H) coupling constants.
-
Conformational Assignment: Compare the experimentally determined J-values to established ranges for axial and equatorial fluorine. Generally, larger coupling constants are observed for anti-periplanar arrangements (axial-axial), while smaller values are indicative of gauche relationships (axial-equatorial, equatorial-equatorial).
-
Quantitative Analysis: For conformationally mobile systems, the observed coupling constant is a weighted average of the coupling constants for each conformer. The mole fraction of each conformer can be calculated using the following equation: J_obs = X_ax * J_ax + X_eq * J_eq where J_obs is the observed coupling constant, X_ax and X_eq are the mole fractions of the axial and equatorial conformers, and J_ax and J_eq are the reference coupling constants for the pure axial and equatorial conformers.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.[18]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the fluorinated piperidine derivative suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[19]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and torsion angles.[19]
-
Conformational Analysis: Analyze the refined structure to determine the conformation of the piperidine ring and the orientation of the fluorine substituent(s) in the solid state.
Computational Modeling
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting and rationalizing the conformational preferences of fluorinated piperidines.[4]
Computational Protocol: DFT-Based Conformational Analysis
-
Structure Generation: Build initial 3D structures of the possible conformers (e.g., chair with axial fluorine, chair with equatorial fluorine) using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization calculations for each conformer using a suitable DFT functional (e.g., M06-2X) and basis set (e.g., def2-QZVPP).[4] Calculations can be performed in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase behavior.[1]
-
Energy Calculation: Calculate the single-point energies of the optimized geometries to determine their relative stabilities. The conformer with the lowest energy is predicted to be the most stable.
-
Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies (ΔG).
-
Analysis of Stereoelectronic Effects: Utilize techniques like Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative and other electronic interactions that contribute to the observed conformational preferences.
Data Presentation and Visualization
Tabulated Data
Quantitative data, such as the calculated free energy differences between conformers, should be summarized in tables for easy comparison.
Table 1: Calculated and Experimental Conformational Free Energy Differences (ΔG in kcal/mol) for 3-Fluoropiperidine Derivatives. [4]
| Compound | N-Substituent | Solvent | ΔG (Calculated) | Conformer Preference (Experimental) |
| 1A | TFA | Chloroform | +0.3 | Axial |
| 1B | HCl | Water | +4.8 | Axial |
| 1C | H | Water | +1.8 | Axial |
Positive ΔG values indicate a preference for the axial conformer.
Visual Diagrams
Visual representations are crucial for illustrating complex concepts and workflows.
Caption: Factors influencing the conformational equilibrium of fluorinated piperidines.
Caption: Workflow for the comprehensive conformational analysis of fluorinated piperidines.
Conclusion and Future Outlook
The conformational analysis of fluorinated piperidine derivatives is a critical aspect of modern drug discovery and development. A thorough understanding of the interplay between steric and stereoelectronic effects allows for the rational design of molecules with desired three-dimensional structures and, consequently, optimized biological activities. The combined application of high-field NMR spectroscopy, single-crystal X-ray diffraction, and high-level computational modeling provides a powerful toolkit for elucidating these complex conformational landscapes. As our understanding of these fundamental principles continues to grow, so too will our ability to harness the unique properties of fluorine to create the next generation of innovative therapeutics.
References
- 1. d-nb.info [d-nb.info]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00871A [pubs.rsc.org]
- 7. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 10. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cris.technion.ac.il [cris.technion.ac.il]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cris.huji.ac.il [cris.huji.ac.il]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: A Detailed Synthetic Route to 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate
Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. In recent years, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for modulating a molecule's physicochemical and biological properties.[1][3] Fluorine's high electronegativity and small size can influence pKa, lipophilicity, and metabolic stability, often leading to enhanced potency, selectivity, and bioavailability.[1]
The combination of a piperidine core with a fluorine substituent, particularly at the 4-position, has garnered significant interest. These 4-fluoropiperidine derivatives are valuable building blocks in the synthesis of novel therapeutics, offering a unique conformational landscape and the ability to fine-tune interactions with biological targets.[1][4] This application note provides a detailed, field-proven synthetic route for the preparation of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate, a key intermediate for the synthesis of more complex fluorinated piperidine-containing molecules.
Strategic Approach: Electrophilic Fluorination of a β-Keto Ester
The chosen synthetic strategy hinges on the electrophilic fluorination of a β-keto ester precursor. This approach is advantageous due to the commercial availability of the starting materials and the generally high efficiency and selectivity of modern electrophilic fluorinating agents. The overall transformation is depicted below:
Caption: High-level overview of the synthetic transformation.
The key step involves the generation of an enolate from the β-keto ester, 1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate, followed by quenching with an electrophilic fluorine source. This method allows for the direct and controlled introduction of the fluorine atom at the desired C4 position.
Rationale for Reagent Selection
Starting Material: 1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate is a readily available starting material.[5] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is robust under the reaction conditions and can be easily removed in a subsequent step if required. The methyl ester at the 4-position activates the adjacent α-proton, facilitating enolate formation.
Base: A non-nucleophilic base is crucial to prevent side reactions with the ester functionalities. Lithium diisopropylamide (LDA) is an excellent choice due to its strong basicity and steric hindrance, which favors the formation of the kinetic enolate.
Electrophilic Fluorinating Agent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and commercially available electrophilic fluorinating agent.[6][7] It is known for its high reactivity, operational simplicity, and good safety profile compared to other fluorinating agents like elemental fluorine.[6][8] The use of Selectfluor® in the fluorination of β-keto esters is well-documented and generally provides good to excellent yields.[8][9][10]
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate | ≥97% | Commercially available |
| Diisopropylamine | Anhydrous, ≥99.5% | Commercially available |
| n-Butyllithium | 2.5 M in hexanes | Commercially available |
| Selectfluor® | Reagent grade, ≥95% | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent grade | Commercially available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent grade | Commercially available |
| Brine (Saturated aqueous NaCl) | Reagent grade | Commercially available |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Commercially available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available |
| Hexanes | ACS grade | Commercially available |
| Standard laboratory glassware | - | - |
| Magnetic stirrer and stir bars | - | - |
| Inert atmosphere setup (Nitrogen or Argon) | - | - |
| Low-temperature bath (e.g., dry ice/acetone) | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is prepared.
-
Formation of Lithium Diisopropylamide (LDA):
-
To the reaction flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF) (e.g., 50 mL for a 10 mmol scale reaction).
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the cold THF.
-
Add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
In a separate flame-dried flask, dissolve 1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the β-keto ester to the freshly prepared LDA solution at -78 °C via a cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Electrophilic Fluorination:
-
In a separate flask, dissolve Selectfluor® (1.2 equivalents) in anhydrous THF. Note: Gentle warming may be required for complete dissolution.
-
Slowly add the Selectfluor® solution to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
-
Reaction Quench and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless oil or a white solid.
-
Expected Results
| Parameter | Expected Value |
| Yield | 60-80% |
| Appearance | Colorless oil or white solid |
| Purity (by ¹H NMR) | >95% |
Trustworthiness: A Self-Validating System
To ensure the successful synthesis and purity of the final product, a rigorous analytical workflow is essential. This serves as a self-validating system for the described protocol.
Caption: Analytical workflow for product validation.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the tert-butyl and methyl ester protons, as well as the characteristic signals of the piperidine ring protons. The integration of these signals should be consistent with the expected structure.
-
¹³C NMR: Will show the expected number of carbon signals, including the carbonyls of the ester and carbamate, the quaternary carbon bearing the fluorine atom, and the carbons of the piperidine ring. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: Will show a singlet, confirming the presence of a single fluorine environment in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular weight of C₁₂H₂₀FNO₄.
Conclusion
This application note provides a robust and reproducible synthetic route to this compound. The use of readily available starting materials and a reliable electrophilic fluorinating agent makes this protocol suitable for researchers in both academic and industrial settings. The detailed experimental procedure and analytical validation workflow ensure the successful synthesis and characterization of this valuable fluorinated building block, facilitating its use in the development of novel pharmaceuticals and other advanced materials.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoropiperidine | 78197-27-0 | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectfluor - Wikipedia [en.wikipedia.org]
- 8. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: N-Boc Deprotection of 4-Fluoropiperidine Derivatives
Introduction: The Strategic Importance of 4-Fluoropiperidine Scaffolds and N-Boc Deprotection
The piperidine ring is a cornerstone structural motif in medicinal chemistry, present in a vast number of pharmaceuticals.[1][2] Strategic incorporation of fluorine into the piperidine scaffold, particularly at the 4-position, offers a powerful tool to modulate key physicochemical properties of drug candidates.[3] Fluorine's high electronegativity can alter the basicity (pKa) of the piperidine nitrogen, which in turn influences target binding, membrane permeability, and metabolic stability.[3] This modulation can be critical in optimizing a compound's pharmacokinetic and pharmacodynamic profile, for instance, by mitigating off-target effects such as hERG channel interactions.[3]
The synthesis of these valuable 4-fluoropiperidine building blocks often involves the use of the tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen. The N-Boc group is widely favored due to its stability under various conditions, including basic and nucleophilic environments, and its straightforward removal under acidic conditions.[4][5][6] The efficient and clean deprotection of the N-Boc group is a critical step in the synthetic route towards many active pharmaceutical ingredients (APIs).
This application note provides detailed protocols for the acidic N-Boc deprotection of 4-fluoropiperidine derivatives, focusing on the two most common and effective reagent systems: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, discuss critical parameters for optimization, and offer troubleshooting guidance to ensure high-yield, high-purity recovery of the desired 4-fluoropiperidinium salt.
Mechanism of Acid-Catalyzed N-Boc Deprotection
The removal of the Boc group under acidic conditions is a robust and well-understood transformation that proceeds through a three-step mechanism.[7][8][9]
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[8][9] This initial step activates the protecting group for cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[7][9]
-
Decarboxylation: The carbamic acid rapidly decomposes into carbon dioxide (CO₂) gas and the free amine.[7][9] In the acidic medium, the newly liberated piperidine nitrogen is immediately protonated to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).[7]
The generation of the reactive tert-butyl cation is a key feature of this mechanism and a potential source of side reactions, which will be addressed in the "Troubleshooting and Optimization" section.
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
Experimental Protocols
Safety Precaution: Both Trifluoroacetic Acid (TFA) and concentrated solutions of HCl are highly corrosive and volatile. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used, highly efficient method for Boc deprotection. The reaction is typically fast and clean.
Materials:
-
N-Boc-4-fluoropiperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve the N-Boc-4-fluoropiperidine derivative (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1–0.2 M) in a round-bottom flask.[10]
-
Cooling: Cool the solution to 0 °C using an ice bath. This is recommended to control any potential exotherm, especially on a larger scale.[9][10]
-
TFA Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[10] A common starting point is a 1:1 mixture of TFA and DCM.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[11]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][11] The deprotected product will be significantly more polar (lower Rf on TLC) than the starting material. Staining the TLC plate with ninhydrin can help visualize the amine product.[9][12]
-
Work-up & Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4][9]
-
To precipitate the product as the trifluoroacetate salt, add a sufficient amount of cold diethyl ether to the residue.[4][9]
-
Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Caption: Experimental Workflow for TFA-mediated Boc Deprotection.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another robust option and is particularly useful when the trifluoroacetate counter-ion from the TFA protocol is undesirable for subsequent steps. The resulting hydrochloride salt often precipitates directly from the reaction mixture, simplifying isolation.[11][12]
Materials:
-
N-Boc-4-fluoropiperidine derivative
-
4M HCl in 1,4-Dioxane (commercially available)
-
Anhydrous co-solvent (e.g., Methanol, DCM, or Ethyl Acetate if needed for solubility)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the N-Boc-4-fluoropiperidine derivative (1.0 equiv) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or DCM) if it is not readily soluble in the HCl/dioxane solution.[13]
-
HCl Addition: To the stirred solution at room temperature, add the 4M HCl in 1,4-Dioxane solution (typically 3-10 equivalents).[11][13]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[12][13] In many cases, the 4-fluoropiperidinium hydrochloride salt will precipitate out of the solution during the reaction.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Work-up & Isolation:
-
Method A (Precipitation): If a precipitate has formed, add diethyl ether to ensure complete precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[11]
-
Method B (Concentration): If no precipitate forms, remove the solvent and excess HCl under reduced pressure. The resulting solid or oil is the desired hydrochloride salt. It can be triturated with diethyl ether to induce solidification if necessary.
-
Data Summary: Comparison of Deprotection Conditions
The choice of reagent can influence reaction time and work-up strategy. The following table summarizes typical conditions.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid Strength | Strong | Strong |
| Typical Conc. | 20-50% v/v in DCM | 4M solution in Dioxane |
| Temperature | 0 °C to Room Temp | Room Temperature |
| Typical Time | 1 - 4 hours | 1 - 4 hours |
| Product Form | Trifluoroacetate Salt | Hydrochloride Salt |
| Isolation | Concentration & Ether Precipitation | Direct Precipitation or Concentration |
| Key Advantage | High efficiency, volatile byproducts | Often yields crystalline salt, avoids TFA |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient Acid: The stoichiometry or concentration of the acid may be too low.[8][9] Steric Hindrance: Bulky substituents near the Boc group can slow the reaction.[9] Inadequate Reaction Time: The reaction may simply need more time. | Increase the concentration of the acid (e.g., from 20% to 50% TFA).[8] Switch to the stronger 4M HCl in dioxane system.[8] Extend the reaction time and continue monitoring. Gentle heating can be considered, but with caution.[10] |
| t-Butylation Side Product | The electrophilic tert-butyl cation can alkylate nucleophilic sites on the substrate or product, especially electron-rich aromatic rings.[8] | Add a "scavenger" to the reaction mixture to trap the tert-butyl cation.[8] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), or anisole (1-2 equivalents).[8][10] |
| Product is an Oil / Difficult to Isolate | The resulting ammonium salt may not be crystalline. | Try co-evaporation with a solvent like toluene to remove residual acid.[13] Attempt to precipitate the salt from a different solvent system. If the free amine is desired, proceed with a basic work-up. |
| Obtaining the Free Amine | The protocols isolate the ammonium salt. | After removing volatiles, dissolve the residue in water or DCM and carefully neutralize with a base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the pH is basic.[11][13] Extract the free amine with an organic solvent (e.g., DCM, Ethyl Acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected free amine.[11] |
Conclusion
The N-Boc deprotection of 4-fluoropiperidine derivatives is a reliable and essential transformation in modern drug discovery. Both TFA in DCM and HCl in dioxane provide efficient and high-yielding pathways to the corresponding piperidinium salts. The choice between the two methods often depends on the overall synthetic strategy, the acid sensitivity of other functional groups, and the desired counter-ion of the final product. By understanding the reaction mechanism, carefully controlling reaction parameters, and employing scavengers when necessary, researchers can successfully perform this critical deprotection step, paving the way for the synthesis of novel and impactful 4-fluoropiperidine-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mcours.net [mcours.net]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate in CNS Drug Design
Introduction: The Strategic Advantage of Fluorinated Piperidines in Neurotherapeutics
The piperidine scaffold is a cornerstone in the architecture of numerous central nervous system (CNS) active drugs, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and the ability to engage in crucial interactions with biological targets.[1][2] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic in modern medicinal chemistry to overcome challenges in CNS drug development.[3] Fluorine's unique electronic properties and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and basicity (pKa).[3][4] These modifications are often critical for enhancing blood-brain barrier (BBB) penetration, improving drug half-life, and fine-tuning binding affinity to CNS targets.[3]
This document provides a detailed guide to the application of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate , a versatile building block designed for the synthesis of novel CNS drug candidates. This compound uniquely combines the benefits of a fluorinated piperidine core with orthogonal protecting groups, offering medicinal chemists a strategic entry point for creating diverse libraries of compounds for neurological targets.
Molecular Overview and Strategic Design
This compound (CAS RN: 1048994-21-3) is a synthetically useful building block for drug discovery.[5] Its structure is strategically designed for sequential and selective chemical modifications.
| Property | Value | Reference |
| CAS Number | 1048994-21-3 | [5] |
| Molecular Formula | C12H20FNO4 | [5] |
| Molecular Weight | 261.29 g/mol | [5] |
The key structural features and their implications for CNS drug design are:
-
4-Fluoro-4-carboxypiperidine Core: The fluorine atom at the C4 position is instrumental in modulating the properties of the final compound. It can block potential sites of metabolism on the piperidine ring, thereby increasing metabolic stability.[3] Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing target engagement and reducing off-target effects, such as hERG channel interactions.[4]
-
N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen provides a stable and reliable protecting group that allows for selective reactions at the C4 position.[2] It can be efficiently removed under acidic conditions, unmasking the secondary amine for further derivatization, such as amide bond formation or reductive amination.[6][7]
-
C4-Methyl Ester: The methyl ester at the C4 position offers a handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol for the introduction of other functionalities.
The orthogonal nature of the N-Boc and C4-methyl ester groups allows for a high degree of synthetic flexibility, making this building block a valuable starting point for structure-activity relationship (SAR) studies.
Inferred Applications in CNS Drug Discovery Programs
While direct literature on the application of this specific molecule is emerging, its structural motifs suggest its utility in the development of a range of CNS-active agents, including but not limited to:
-
Dopamine and Serotonin Transporter Inhibitors: The piperidine scaffold is present in many inhibitors of monoamine transporters. The 4-fluoro-4-arylpiperidine motif, accessible from this building block, is a key pharmacophore in this class of compounds.
-
Sigma Receptor Modulators: The piperidine core is a common feature in ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.
-
Muscarinic and Nicotinic Acetylcholine Receptor Ligands: The conformational rigidity and basic nitrogen of the piperidine ring are well-suited for interaction with cholinergic receptors.
-
Novel Antipsychotics and Anxiolytics: The unique substitution pattern offered by this building block allows for the exploration of novel chemical space in the search for next-generation treatments for psychosis and anxiety.
The introduction of the fluorine atom can lead to improved pharmacokinetic profiles, potentially resulting in lower required doses and reduced side effects.[3]
Synthetic Utility and Key Transformation Protocols
This compound is designed to be a versatile intermediate. The following protocols detail the key transformations to leverage its synthetic potential.
Protocol 1: N-Boc Deprotection to Yield the Free Piperidine
This procedure removes the Boc protecting group to reveal the secondary amine, which is a key step for introducing diversity at the nitrogen atom.
Workflow for N-Boc Deprotection:
Caption: Workflow for N-Boc Deprotection using TFA.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.2 M concentration).
-
To the stirred solution, add TFA (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Methyl Ester Hydrolysis to the Carboxylic Acid
This protocol converts the methyl ester to a carboxylic acid, enabling the formation of amide bonds, which are prevalent in CNS drugs.
Workflow for Ester Hydrolysis:
Caption: Workflow for Methyl Ester Hydrolysis using LiOH.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Deionized water
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5-3 equivalents) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the carboxylic acid.
In Vitro Assays for CNS Drug Candidates Derived from the Scaffold
Once novel compounds have been synthesized using this compound, their potential as CNS drug candidates can be evaluated using a variety of in vitro assays.
Assay 1: Blood-Brain Barrier Permeability Assessment (PAMPA-BBB)
This assay provides an early indication of a compound's ability to cross the BBB.
| Parameter | Description |
| Assay Principle | A 96-well filter plate is coated with a lipid mixture mimicking the BBB, separating a donor compartment (with the test compound) from an acceptor compartment. |
| Endpoint | The amount of compound that permeates the lipid barrier into the acceptor well is quantified by LC-MS/MS. |
| Interpretation | Permeability values (Pe) are calculated and compared to high and low permeability controls to classify compounds. |
Assay 2: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
| Parameter | Description |
| Assay Principle | The test compound is incubated with human liver microsomes and NADPH (a cofactor for metabolic enzymes). |
| Endpoint | The concentration of the parent compound is measured at various time points using LC-MS/MS. |
| Interpretation | The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated to predict the metabolic stability of the compound. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel CNS drug candidates. The strategic placement of a fluorine atom on the piperidine ring, combined with the orthogonal protecting groups, provides medicinal chemists with a powerful tool to modulate key drug-like properties. The protocols and assays described herein offer a roadmap for leveraging this building block in the design and evaluation of the next generation of neurotherapeutics.
References
Gram-Scale Synthesis of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate: An Application Note and Protocol
Introduction
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorinated piperidine rings, in particular, are privileged structures found in numerous biologically active compounds, where the fluorine atom can modulate basicity, lipophilicity, and metabolic stability.[1][2][3][4][5] This application note provides a detailed, robust, and scalable two-step protocol for the gram-scale synthesis of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate, a valuable building block for drug discovery and development.
Synthetic Strategy
The synthesis of the target compound is achieved through a two-step sequence commencing with the commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. The first step involves the esterification of the carboxylic acid to yield the non-fluorinated diester precursor. The second, and key, step is the selective electrophilic fluorination at the C4 position.
Diagram of the Synthetic Workflow
Caption: Overall synthetic route.
Scientific Integrity & Logic
Causality behind Experimental Choices:
-
Esterification: The methylation of the carboxylic acid is a straightforward and high-yielding reaction. The use of potassium carbonate as a base and methyl iodide as the methyl source in DMF is a classic and scalable method for this transformation.
-
Electrophilic Fluorination: The introduction of fluorine at the C4 position requires the generation of an enolate followed by quenching with an electrophilic fluorine source.
-
Base Selection: Lithium hexamethyldisilazide (LiHMDS) is chosen as the base due to its strong, non-nucleophilic nature, which allows for the clean and efficient deprotonation at the C4 position to form the desired enolate. Its steric bulk minimizes side reactions.
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is selected as the electrophilic fluorinating agent. NFSI is a crystalline, stable, and relatively safe-to-handle reagent, making it suitable for gram-scale synthesis.[6] It provides a source of "F+" that readily reacts with the enolate intermediate.[7][8]
-
Reaction Conditions: The reaction is conducted at low temperatures (-78 °C) to ensure kinetic control of the enolate formation and to maximize the selectivity of the fluorination, preventing over-reaction or side-product formation.
-
Self-Validating Protocol:
This protocol is designed to be self-validating through in-process checks and final product characterization. The progress of each reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The purity and identity of the final product are confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS), ensuring the successful synthesis of the target molecule.
Experimental Protocols
PART 1: Synthesis of 1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate (Precursor)
Materials:
-
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (10.0 g, 43.6 mmol).
-
Add anhydrous DMF (150 mL) and stir until the starting material is fully dissolved.
-
Add anhydrous potassium carbonate (12.1 g, 87.2 mmol, 2.0 equiv.) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add methyl iodide (5.4 mL, 87.2 mmol, 2.0 equiv.) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully pour the reaction mixture into 500 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield the pure product as a colorless oil.
PART 2: Synthesis of this compound (Target Molecule)
Materials:
-
1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate
-
Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF
-
N-Fluorobenzenesulfonimide (NFSI)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 1-(tert-butyl) 4-methyl piperidine-1,4-dicarboxylate (5.0 g, 20.5 mmol).
-
Add anhydrous THF (100 mL) and stir to dissolve.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LiHMDS (1.0 M solution in THF, 22.6 mL, 22.6 mmol, 1.1 equiv.) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (7.1 g, 22.6 mmol, 1.1 equiv.) in anhydrous THF (50 mL).
-
Slowly add the NFSI solution to the enolate solution at -78 °C dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (150 mL).
-
Wash the organic layer with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield the final product.
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Purity (by NMR/LC-MS) |
| Precursor | C₁₂H₂₁NO₄ | 243.30 | 85-95% | >95% |
| Target Molecule | C₁₂H₂₀FNO₄ | 261.29 | 60-75% | >98% |
Expected Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 3.78 (s, 3H), 3.60-3.80 (m, 2H), 3.20-3.40 (m, 2H), 2.10-2.30 (m, 2H), 1.80-2.00 (m, 2H), 1.46 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 172.5 (d, J = 25.3 Hz), 154.5, 93.5 (d, J = 191.9 Hz), 80.0, 52.5, 40.0 (d, J = 2.0 Hz), 35.0 (d, J = 22.2 Hz), 28.4.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -175.0 (m).
-
HRMS (ESI): Calculated for C₁₂H₂₁FNO₄⁺ [M+H]⁺: 262.1449; Found: 262.1451.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Methyl Iodide: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
LiHMDS: LiHMDS is a strong base and is pyrophoric. It reacts violently with water. Handle under an inert atmosphere (argon or nitrogen).
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is an oxidizing agent and can cause skin and eye irritation. Avoid inhalation of dust and contact with skin. In case of a spill, it should be handled with care, and the area should be decontaminated.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Fluorinated Piperidines as Scaffolds for Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Piperidines in Antiviral Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] Its three-dimensional structure allows for the precise orientation of substituents to interact with biological targets. In the relentless search for novel antiviral agents, the strategic incorporation of fluorine into the piperidine scaffold has emerged as a powerful tool to enhance therapeutic potential.[2][3] Fluorine's unique properties can dramatically improve a compound's pharmacokinetic and pharmacodynamic profile, making fluorinated piperidines highly sought-after building blocks in modern drug discovery.[4][5] This guide provides an in-depth exploration of the synthesis and application of fluorinated piperidines as scaffolds for antiviral agents, complete with detailed experimental protocols.
The Rationale for Fluorination: Enhancing Drug-like Properties
The introduction of fluorine into a molecule can profoundly influence its biological activity through a variety of mechanisms.[3][6] Understanding these effects is key to rationally designing potent antiviral agents.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Replacing metabolically labile C-H bonds with C-F bonds can significantly increase a drug's half-life, leading to improved patient compliance through less frequent dosing.[5]
-
Lipophilicity and Membrane Permeability: Fluorine substitution often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a crucial factor for targeting intracellular viral replication machinery.[3][6]
-
Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electron distribution within a molecule, influencing its interactions with target proteins or enzymes.[4][6] This can lead to increased binding affinity and selectivity for the viral target over host proteins, reducing off-target effects.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the piperidine nitrogen.[7] This can be advantageous in reducing affinity for the hERG channel, which is associated with cardiac toxicity.[8]
-
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of the piperidine ring, potentially locking it into a more biologically active shape.[9][10] This pre-organization can lead to a lower entropic penalty upon binding to the target.
Synthetic Protocols for Fluorinated Piperidine Scaffolds
The synthesis of fluorinated piperidines has historically been challenging. However, recent advances have provided more accessible and efficient methods.[11][12] Below are two representative protocols for the synthesis of all-cis-(multi)fluorinated piperidines from readily available fluoropyridines.
Protocol 1: Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines
This one-pot, two-step method provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines.[3] The process involves an initial dearomatization of the fluoropyridine followed by hydrogenation.[2][5]
Caption: Rh-Catalyzed Dearomatization-Hydrogenation Workflow.
Step-by-Step Methodology:
-
Preparation: In a glovebox, add the fluoropyridine substrate (1.0 equiv.), a rhodium-carbene catalyst (e.g., [Rh(cod)Cl]2 with a suitable N-heterocyclic carbene ligand, 1-2 mol%), and dry molecular sieves to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to the tube. Add pinacolborane (HBpin, 1.1-1.5 equiv.) dropwise at room temperature.
-
Dearomatization: Seal the Schlenk tube and stir the reaction mixture at room temperature for the time required for complete dearomatization (typically monitored by GC-MS).
-
Hydrogenation: Carefully introduce hydrogen gas (50 bar) into the Schlenk tube.[2]
-
Reaction Completion and Work-up: Stir the reaction under hydrogen pressure until the hydrogenation is complete. Release the hydrogen pressure, and quench the reaction with an appropriate work-up procedure, often involving an oxidative work-up to remove boron species followed by extraction.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired all-cis-(multi)fluorinated piperidine.
Protocol 2: Palladium-Catalyzed Heterogeneous Hydrogenation of Fluoropyridines
This method offers a robust and straightforward approach using a commercially available heterogeneous catalyst, making it highly practical for broader applications.[8][13]
Caption: Pd-Catalyzed Heterogeneous Hydrogenation Workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the fluoropyridine (1.0 equiv.) in methanol, add aqueous HCl (e.g., 4 M solution, 1.1 equiv.).
-
Catalyst Addition: Add palladium hydroxide on carbon (Pd(OH)2/C, 20 wt%, typically 5-10 mol%) to the reaction mixture.[8]
-
Hydrogenation: Place the reaction vessel in a high-pressure autoclave. Pressurize the autoclave with hydrogen gas (typically 50-80 bar) and stir the reaction at room temperature or slightly elevated temperature until completion.
-
Filtration and Protection: After the reaction is complete, carefully vent the autoclave and filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The resulting solution containing the piperidine hydrochloride salt can be used directly for the next step. For ease of handling and purification, the unprotected piperidine is often protected in situ by adding a protecting group reagent (e.g., benzyl chloroformate, Cbz-Cl) and a base (e.g., triethylamine).[8][13]
-
Purification: After work-up, purify the protected fluorinated piperidine by column chromatography on silica gel.
Application in Antiviral Agent Development
Fluorinated piperidines have shown promise as scaffolds for inhibitors of a range of viruses, including influenza and coronaviruses.
Mechanism of Action: A Case Study in Influenza Virus Inhibition
Several piperidine-based compounds have been identified as inhibitors of influenza virus replication, often acting at the early-to-middle stages of the viral life cycle.[1][14] One key target is the viral hemagglutinin (HA) protein, which mediates the fusion of the viral and endosomal membranes, a critical step for the release of the viral genome into the host cell cytoplasm.[7] N-benzyl 4,4-disubstituted piperidines have been shown to inhibit this low pH-induced HA-mediated membrane fusion process.[7]
Caption: Inhibition of Influenza Virus Entry by Fluorinated Piperidines.
Case Studies and Structure-Activity Relationships (SAR)
The antiviral activity of fluorinated piperidines is highly dependent on the specific substitution pattern on both the piperidine ring and its appendages.
| Compound Class | Virus Target | Reported Activity | Reference |
| Fluorinated Piperidine Esters | Influenza A (H1N1) | Comparable efficacy to oseltamivir at similar or lower concentrations. | [6] |
| Trifluoromethyl-piperidinyl-sulfonyl indoline-2,3-diones | Influenza A (H1N1) | IC50 values in the low nanomolar range (e.g., 2.7 nM for the most active compound). | [15] |
| Piperidine-substituted Purines | HIV-1 | Potent anti-HIV-1 activity. | [13] |
| Fluorinated Piperidine Scaffold | SARS-CoV-2 3CLpro | Recognized by the catalytic pocket of the main protease. | [8][14] |
| Piperidine-based quinoline ethers | Influenza A and B | EC50 values as low as 0.05 µM. | [1][14] |
Experimental Protocols for Antiviral Evaluation
The following are detailed protocols for assessing the antiviral activity of newly synthesized fluorinated piperidine derivatives.
Caption: General Workflow for Antiviral Screening.
Protocol 3: Influenza A (H1N1) Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A/H1N1 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
Agarose
-
Crystal Violet solution
-
Phosphate Buffered Saline (PBS)
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.[6][12]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMEM.
-
Virus Infection: Wash the MDCK cell monolayers with PBS. Infect the cells with a dilution of influenza A/H1N1 virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Compound Addition: After a 1-hour virus adsorption period, remove the virus inoculum and wash the cells with PBS. Add the different concentrations of the test compounds to the respective wells.
-
Agarose Overlay: Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing TPCK-treated trypsin (0.1 µg/mL).[6]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution. The plaques will appear as clear zones against a purple background of viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Protocol 4: SARS-CoV-2 3CLpro Biochemical Assay (FRET-based)
This in vitro assay measures the direct inhibition of the SARS-CoV-2 main protease (3CLpro) enzymatic activity.[4]
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET-based peptide substrate (e.g., containing a fluorophore and a quencher)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
DMSO for compound dissolution
-
384-well black plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the fluorinated piperidine compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Enzyme Addition and Pre-incubation: Add a solution of recombinant 3CLpro in assay buffer to each well.[4] The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM). Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to each well.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic mode). The cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
References
- 1. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. protocols.io [protocols.io]
- 7. N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Electrophilic Fluorination of N-Boc-4-methylpiperidine-4-carboxylate using Selectfluor™
Abstract
This application note provides a comprehensive guide for the synthesis of tert-butyl 4-fluoro-4-methylpiperidine-1,4-dicarboxylate, a valuable building block in medicinal chemistry. Fluorinated piperidines are of significant interest in drug discovery due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and altered basicity.[1][2] This document outlines a detailed experimental protocol for the electrophilic fluorination of the β-keto ester precursor, N-Boc-4-methylpiperidine-4-carboxylate, using the electrophilic fluorinating agent Selectfluor™ (F-TEDA-BF₄). The rationale behind the chosen methodology, a step-by-step procedure, characterization data, and safety considerations are discussed to ensure successful and reproducible execution.
Introduction: The Significance of Fluorinated Piperidines
The introduction of fluorine into organic molecules is a widely employed strategy in drug design to modulate various properties, including lipophilicity, metabolic stability, and binding affinity.[2][3] The piperidine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs.[2] Consequently, the synthesis of fluorinated piperidines is of paramount importance for the development of novel therapeutics.[4][5] Specifically, the installation of a fluorine atom at the C4-position of a piperidine ring can significantly lower the basicity (pKa) of the piperidine nitrogen, which may reduce off-target effects such as hERG channel affinity, a common cause of cardiotoxicity.[1][4][5]
This protocol focuses on the fluorination of N-Boc-4-methylpiperidine-4-carboxylate, a β-keto ester, to generate a quaternary stereocenter containing fluorine. This transformation is a key step in accessing a range of functionalized piperidine derivatives.
Choosing a Fluorination Strategy: Electrophilic Fluorination with Selectfluor™
Several methods exist for the introduction of fluorine into organic molecules. For a substrate like a β-keto ester, electrophilic fluorination is a highly effective approach. Among the various electrophilic fluorinating agents, Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) stands out due to its stability, ease of handling, and high reactivity.[3][6]
Why Selectfluor™?
-
Safety and Stability: Compared to highly toxic and difficult-to-handle reagents like molecular fluorine (F₂), Selectfluor™ is a crystalline solid that is stable in air and water, making it much safer for laboratory use.[6]
-
High Efficacy: It is a powerful and versatile electrophilic fluorine source capable of fluorinating a wide range of nucleophilic substrates, including enolates derived from β-dicarbonyl compounds.[7][8]
-
Predictable Reactivity: The reaction mechanism, while still a subject of some debate (with evidence for both SN2 and single-electron transfer (SET) pathways depending on the substrate), is generally well-understood for β-dicarbonyl compounds, proceeding through the enolate intermediate.[9][10][11][12][13]
The overall transformation is depicted in Scheme 1 . The reaction proceeds by deprotonation of the acidic α-proton of the β-keto ester by a suitable base to form an enolate, which then acts as a nucleophile, attacking the electrophilic fluorine of Selectfluor™ to yield the α-fluorinated product.
Scheme 1. Electrophilic fluorination of the enolate of N-Boc-4-methylpiperidine-4-carboxylate with Selectfluor™.
Detailed Experimental Protocol
This protocol details the fluorination of N-Boc-4-methylpiperidine-4-carboxylate. The starting material can be synthesized from N-Boc-piperidine-4-carboxylic acid.[14][15][16][17][18]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| N-Boc-4-methylpiperidine-4-carboxylate | N/A | 243.31 | Synthesized in-house |
| Selectfluor™ (F-TEDA-BF₄) | 140681-55-6 | 354.26 | Major chemical suppliers |
| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 | Major chemical suppliers |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Major chemical suppliers |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | N/A |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Major chemical suppliers |
| Brine (Saturated Aqueous NaCl) | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Major chemical suppliers |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Workflow
The following diagram outlines the key steps of the experimental procedure.
Step-by-Step Procedure
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-4-methylpiperidine-4-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M. Cool the resulting solution to 0 °C in an ice bath.
-
Enolate Formation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Causality Insight: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the β-keto ester to form the sodium enolate. Performing this step at 0 °C helps to control the exothermic reaction and prevent potential side reactions.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the enolate may be observed as the evolution of hydrogen gas ceases.
-
Addition of Fluorinating Agent: In a separate flask, dissolve Selectfluor™ (1.2 eq) in anhydrous THF. Add this solution dropwise via syringe to the reaction mixture at 0 °C.
-
Expert Tip: Adding the Selectfluor™ solution slowly helps to maintain control over the reaction temperature and minimize the formation of potential byproducts.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Causality Insight: The NH₄Cl solution protonates any unreacted enolate and neutralizes the reaction mixture.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-fluoro-4-methylpiperidine-1,4-dicarboxylate.
Characterization of the Final Product
The purified product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect to see the disappearance of the α-proton signal from the starting material and the appearance of characteristic signals for the fluorinated product. The signals for the piperidine ring protons will likely be multiplets.
-
¹⁹F NMR: A singlet should be observed in the typical range for an aliphatic fluorine.
-
¹³C NMR: The carbon attached to the fluorine will show a characteristic large one-bond coupling constant (¹JCF).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.
Safety Precautions
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle it in an inert atmosphere (e.g., in a glovebox or under argon) and away from any sources of moisture.
-
Selectfluor™: While safer than many other fluorinating agents, Selectfluor™ is a strong oxidizing agent and can be harmful if it comes into contact with skin or eyes.[6][19] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[20][21] Handle the reagent in a well-ventilated fume hood.
-
General Precautions: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of contact, rinse the affected area immediately with plenty of water.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Incomplete enolate formation; insufficient reaction time. | Ensure the NaH is fresh and the THF is anhydrous. Extend the reaction time and monitor by TLC/LC-MS. |
| Multiple Products | Side reactions; reaction temperature too high. | Maintain the temperature at 0 °C during the addition of NaH and Selectfluor™. Ensure slow addition of reagents. |
| Difficult Purification | Close-running impurities. | Optimize the solvent system for column chromatography. Consider using a different purification technique if necessary. |
Conclusion
This application note provides a reliable and detailed protocol for the electrophilic fluorination of N-Boc-4-methylpiperidine-4-carboxylate using Selectfluor™. By carefully following the outlined procedure and adhering to the safety precautions, researchers can effectively synthesize this valuable fluorinated piperidine building block for application in drug discovery and development. The rationale provided for key experimental steps is intended to empower scientists to adapt and troubleshoot the procedure as needed for their specific research goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selectfluor [commonorganicchemistry.com]
- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Selectfluor - Wikipedia [en.wikipedia.org]
- 11. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
- 15. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 18. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]
- 19. echemi.com [echemi.com]
- 20. molcore.com [molcore.com]
- 21. aksci.com [aksci.com]
Application Notes & Protocols: Design of Novel Analgesics Using 4,4-Disubstituted Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise of the Piperidine Scaffold in Analgesia
The 4,4-disubstituted piperidine scaffold is a cornerstone in the development of potent analgesic agents. Its inherent structural features provide a versatile framework for interacting with key biological targets involved in pain modulation, most notably the opioid receptors. This scaffold is prominently featured in the chemical structures of numerous clinically significant analgesics, including fentanyl and its analogues, which are powerful synthetic opioids used for managing severe pain.[1] The strategic placement of substituents at the 4-position of the piperidine ring allows for the fine-tuning of pharmacological properties, including receptor affinity, selectivity, and duration of action.[1][2] This application note provides a comprehensive guide for the rational design, synthesis, and evaluation of novel analgesics based on this privileged scaffold. We will delve into the critical structure-activity relationships (SAR), provide detailed synthetic and bioassay protocols, and offer insights into data interpretation to guide the iterative process of drug discovery.
Design Rationale: Leveraging Structure-Activity Relationships for Enhanced Potency and Safety
The design of novel 4,4-disubstituted piperidine analgesics is guided by a deep understanding of the structure-activity relationships that govern their interaction with opioid receptors. The primary goal is often to develop potent µ-opioid receptor (MOR) agonists while potentially modulating activity at δ-opioid (DOR) and κ-opioid (KOR) receptors to mitigate adverse effects.[3][4][5]
Key Structural Considerations:
-
The N-Substituent: The substituent on the piperidine nitrogen is critical for analgesic activity. An aralkyl group, particularly a phenethyl moiety, is often associated with high potency.[6] This group is believed to interact with a hydrophobic pocket in the opioid receptor.
-
The 4-Anilino Group: The N-phenylpropanamide group at the 4-position is a common feature of high-potency fentanyl analogues. Variations in the substitution pattern of the aniline ring can significantly impact receptor affinity and selectivity.[7][8]
-
The 4-Acyl or 4-Alkyl Group: The second substituent at the 4-position offers a key point for diversification. Introducing groups like acyl, acyloxymethyl, or other alkyl chains can influence the compound's pharmacokinetic profile, including its duration of action.[1] For instance, the introduction of a methoxyacetamide pharmacophore has been shown to produce compounds with optimal analgesic potency and a short duration of action.[2]
A critical aspect of modern analgesic design is the development of multitarget ligands. For instance, compounds that act as MOR agonists and DOR antagonists have shown promise in reducing the development of tolerance and dependence, common side effects of traditional opioids.[4][5][9]
Synthetic Protocols: A Generalized Approach to 4,4-Disubstituted Piperidines
The synthesis of 4,4-disubstituted piperidines can be achieved through various synthetic routes. A common and effective strategy involves the use of a 1-substituted-4-piperidone as a key intermediate.
Protocol 1: Synthesis of a 4-Anilino-4-carboxamido Piperidine Derivative
This protocol outlines a general procedure for the synthesis of a 4,4-disubstituted piperidine with an anilino and a carboxamido group at the 4-position.
Step 1: Strecker Synthesis
-
To a solution of 1-phenethyl-4-piperidone (1.0 eq) in a suitable solvent (e.g., methanol), add aniline (1.1 eq) and potassium cyanide (1.2 eq).
-
Add a weak acid, such as acetic acid, to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the α-aminonitrile intermediate.
Step 2: Nitrile Hydrolysis
-
Dissolve the α-aminonitrile intermediate in a mixture of a strong acid (e.g., concentrated sulfuric acid) and water.
-
Heat the reaction mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide) to precipitate the carboxylic acid product.
-
Filter the solid, wash with water, and dry to obtain the 4-anilino-4-carboxy-piperidine derivative.
Step 3: Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HBTU, 1.1 eq) and a base (e.g., diisopropylethylamine, 2.0 eq).
-
Add the desired amine (e.g., propylamine, 1.2 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final 4-anilino-4-carboxamido piperidine derivative.
Bioassay Protocols: Evaluating Analgesic Potential and Receptor Engagement
A multi-step screening process involving both in vitro and in vivo assays is essential to characterize the pharmacological profile of newly synthesized compounds.
Protocol 2: In Vitro Opioid Receptor Binding Assay
This protocol determines the affinity of the test compounds for the µ (mu), δ (delta), and κ (kappa) opioid receptors.[10]
Objective: To determine the inhibition constant (Ki) of the test compounds for each opioid receptor subtype.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.[11]
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).[10]
-
Non-specific binding inhibitors: Naloxone (for MOR), Naltrindole (for DOR), Nor-Binaltorphimine (for KOR).
-
Test compounds at various concentrations.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vivo Hot Plate Test for Analgesia
The hot plate test is a common method to assess the central analgesic activity of compounds in rodents.[12][13]
Objective: To evaluate the antinociceptive effect of the test compounds by measuring the latency to a painful stimulus.
Materials:
-
Hot plate apparatus with a controlled temperature (e.g., 55 ± 0.5 °C).
-
Male or female mice (e.g., C57BL/6).
-
Test compounds formulated in a suitable vehicle (e.g., saline, DMSO).
-
Positive control (e.g., morphine).
-
Vehicle control.
Procedure:
-
Acclimatize the mice to the experimental room for at least one hour before testing.
-
Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer the test compound, positive control, or vehicle control via a specific route (e.g., intraperitoneal, subcutaneous).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Analyze the data to determine the dose-response relationship and the duration of action of the test compounds.
Data Presentation and Interpretation
The quantitative data generated from the bioassays should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example In Vitro Opioid Receptor Binding Affinities
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR/DOR Selectivity | MOR/KOR Selectivity |
| Reference (Morphine) | 1.5 | 250 | 300 | 167 | 200 |
| Compound A | 0.8 | 150 | 400 | 188 | 500 |
| Compound B | 2.2 | 50 | 800 | 23 | 364 |
| Compound C | 10.5 | 12 | 50 | 0.86 | 4.76 |
Table 2: Example In Vivo Analgesic Efficacy in the Mouse Hot Plate Test
| Compound | Dose (mg/kg) | Peak %MPE | Time to Peak Effect (min) |
| Reference (Morphine) | 10 | 85 ± 5 | 30 |
| Compound A | 5 | 92 ± 7 | 30 |
| Compound B | 10 | 75 ± 6 | 60 |
| Compound C | 10 | 20 ± 4 | 15 |
Interpretation of Results:
-
In Vitro Data: The Ki values from the receptor binding assays provide a measure of the compound's affinity for each opioid receptor subtype. A lower Ki value indicates a higher affinity. The selectivity ratios (e.g., MOR/DOR) help in identifying compounds with a desired receptor profile. For instance, Compound A shows high affinity and selectivity for the MOR, suggesting it is a potent and selective MOR agonist.
-
In Vivo Data: The %MPE in the hot plate test indicates the analgesic efficacy of the compound. A higher %MPE suggests a stronger analgesic effect. The time to peak effect and the duration of action are also critical parameters to consider. Compound A, for example, demonstrates high efficacy at a lower dose than the reference compound, indicating greater potency.
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are crucial for reproducibility and understanding the overall process.
References
- 1. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relations in analgesics based on 4-anilinopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. In-Vivo Models for Management of Pain [scirp.org]
Troubleshooting & Optimization
Navigating the Synthesis of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate, a valuable building block in medicinal chemistry, hinges on a critical electrophilic fluorination step. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your yield. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.
I. Understanding the Core Reaction: Electrophilic Fluorination
The synthesis of this compound typically involves the electrophilic fluorination of its precursor, 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate. This reaction introduces a fluorine atom at the 4-position of the piperidine ring. The most common and effective reagents for this transformation are electrophilic N-F fluorinating agents, such as Selectfluor® (F-TEDA-BF4).
The general mechanism involves the enolate formation of the β-keto ester precursor, which then acts as a nucleophile, attacking the electrophilic fluorine of the N-F reagent.
Diagram of the General Reaction Mechanism:
Caption: General workflow for the electrophilic fluorination.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
A. Low or No Conversion of Starting Material
Q1: My reaction shows a very low conversion to the desired fluorinated product, even after an extended reaction time. What are the likely causes?
A1: Low conversion can stem from several factors, primarily related to the reagents and reaction conditions.
-
Inactive Fluorinating Reagent: Electrophilic fluorinating reagents like Selectfluor® are sensitive to moisture and can degrade over time.
-
Solution: Always use a freshly opened bottle of the fluorinating agent or ensure it has been stored under anhydrous conditions. It is good practice to test the activity of a new batch on a small-scale reaction with a known substrate.
-
-
Insufficient Base or Inappropriate Base Choice: The formation of the enolate intermediate is crucial for the reaction to proceed.
-
Solution: Ensure you are using a suitable base to deprotonate the β-keto ester. Common bases for this purpose include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide. The stoichiometry of the base is also critical; use at least one equivalent.
-
-
Solvent Issues: The choice of solvent can significantly impact the solubility of the reagents and the stability of the enolate.
-
Solution: Anhydrous aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) are generally preferred. Ensure your solvent is rigorously dried before use.
-
-
Low Reaction Temperature: While some reactions require low temperatures to control selectivity, a temperature that is too low can significantly slow down the reaction rate.
-
Solution: If you are running the reaction at a very low temperature (e.g., -78 °C), consider gradually warming the reaction to 0 °C or room temperature to facilitate the reaction. Monitor the reaction progress by TLC or LC-MS to track conversion.
-
B. Formation of Impurities and Side Products
Q2: I am observing multiple spots on my TLC plate, and the final product is difficult to purify. What are the common side reactions?
A2: The formation of byproducts is a common challenge in electrophilic fluorination.
-
Difluorination: The product itself contains an acidic proton at the 4-position, which can be deprotonated to form another enolate and react with a second equivalent of the fluorinating agent.
-
Solution:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the fluorinating agent, but avoid a large excess.
-
Slow Addition: Add the fluorinating agent slowly to the reaction mixture at a low temperature to maintain a low concentration of the fluorinating agent at any given time.
-
-
-
Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of the methyl ester, resulting in the corresponding carboxylic acid.
-
Solution: As mentioned earlier, ensure all reagents and solvents are strictly anhydrous. The work-up procedure should also be performed under non-hydrolytic conditions if possible.
-
-
Decomposition of Starting Material or Product: Strong bases or prolonged reaction times at elevated temperatures can lead to the decomposition of the piperidine ring or other functional groups.
-
Solution: Use the mildest effective base and the lowest possible reaction temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive fluorinating reagent | Use a fresh, properly stored reagent. |
| Insufficient or incorrect base | Use a suitable anhydrous base in stoichiometric amounts. | |
| Inappropriate solvent | Use a dry, aprotic solvent like THF or MeCN. | |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring. | |
| Impurity Formation | Difluorination | Control stoichiometry and perform slow addition of the fluorinating agent. |
| Ester hydrolysis | Maintain strictly anhydrous conditions. | |
| Decomposition | Use milder reaction conditions and monitor reaction time. |
III. Experimental Protocol and Optimization
General Experimental Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting material, 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., THF) via syringe.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a suitable base (e.g., LDA in THF) to the reaction mixture. Stir for a period to allow for complete enolate formation (typically 30-60 minutes).
-
Fluorinating Agent Addition: Add a solution of the electrophilic fluorinating agent (e.g., Selectfluor® in DMF or MeCN) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram of the Experimental Workflow:
Caption: A typical experimental workflow for the synthesis.
IV. Frequently Asked Questions (FAQs)
Q3: Can I use other electrophilic fluorinating agents besides Selectfluor®?
A3: Yes, other N-F type electrophilic fluorinating agents can be used, such as N-Fluorobenzenesulfonimide (NFSI). The reactivity and optimal conditions may vary, so it is advisable to perform small-scale test reactions to determine the best reagent for your specific needs.
Q4: How can I effectively purify the final product from the unreacted starting material and byproducts?
A4: Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from the less polar starting material and more polar byproducts.
Q5: What are the key safety precautions I should take during this synthesis?
A5:
-
Handling Bases: Strong bases like NaH and LDA are pyrophoric and react violently with water. They should be handled under an inert atmosphere.
-
Fluorinating Agents: While N-F reagents are generally safer than gaseous fluorine, they are still strong oxidizing agents and should be handled with care. Avoid inhalation of dust and contact with skin.
-
Inert Atmosphere: The reaction is sensitive to moisture, so it is crucial to maintain an inert atmosphere throughout the process.
By understanding the underlying chemistry and anticipating potential challenges, researchers can significantly improve the yield and purity of this compound. This guide provides a framework for troubleshooting and optimizing this important synthetic transformation.
V. References
-
Organic Syntheses Procedure, [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available at: --INVALID-LINK--
-
Patent WO 2012/069948 A1. Common Organic Chemistry. May 31, 2012.
-
ChemicalBook. N-BOC-piperidine-4-carboxylic acid synthesis. Available at: --INVALID-LINK--
-
Guidechem. What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid? - FAQ. Available at: --INVALID-LINK--
-
Sigma-Aldrich. Fluorination. Available at: --INVALID-LINK--
-
Juniper Publishers. Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. September 19, 2017. Available at: --INVALID-LINK--OMCIJ.MS.ID.555620.pdf)
Technical Support Center: Purification of Fluorinated Piperidine Intermediates
Welcome to the technical support center for the purification of fluorinated piperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these valuable compounds. The introduction of fluorine into the piperidine scaffold dramatically alters its physicochemical properties, demanding a nuanced approach to purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve high purity for your target molecules.
The Fluorine Factor: Why Purification is Different
The high electronegativity and small size of fluorine atoms impart unique properties to organic molecules. In piperidine intermediates, this translates to:
-
Altered Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen. This change in basicity affects the molecule's solubility and chromatographic behavior, especially in relation to pH.[1][2][3]
-
Modified Polarity and Lipophilicity: Fluorination can lead to a complex interplay of effects on polarity. While the C-F bond is highly polar, the overall molecular polarity can decrease due to the symmetrical arrangement of multiple fluorine atoms. This can result in compounds that are less polar than their non-fluorinated analogs, impacting their retention on normal-phase silica gel.[1][4][5]
-
Increased Volatility: Simple, unprotected fluorinated piperidines can be surprisingly volatile, leading to sample loss during solvent removal or under high vacuum.[6][7]
-
Unique Intermolecular Interactions: The presence of fluorine can lead to different crystal packing and intermolecular interactions compared to non-fluorinated counterparts, which can complicate crystallization efforts.[8][9]
-
Conformational Rigidity: Fluorine substitution can lock the piperidine ring into specific conformations, often with a preference for an axial orientation of the fluorine atom.[10][11][12][13] This can influence how the molecule interacts with stationary phases during chromatography.
This guide will address these challenges head-on, providing practical solutions and the scientific rationale behind them.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during the purification of fluorinated piperidine intermediates.
Chromatography Issues
Question 1: My fluorinated piperidine is running much faster on silica gel than I expected, and I'm getting poor separation from non-polar impurities. What's happening?
Answer: This is a common observation. The introduction of fluorine can decrease the overall molecular polarity, making your compound less retained on normal-phase silica gel.
-
Probable Cause: The highly electronegative fluorine atoms can shield the more polar N-H or other functional groups, reducing interactions with the silica surface.
-
Solution:
-
Solvent System Modification: Start with a less polar eluent system than you would for a non-fluorinated analog. For example, begin with a higher percentage of hexane or heptane in your ethyl acetate mobile phase.
-
Consider Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., using a C18 column) may provide better separation. In this case, more fluorinated compounds will be retained longer.[14]
-
Alternative Normal-Phase Sorbents: Consider using less polar stationary phases like alumina or Florisil, which may offer different selectivity.[15]
-
Question 2: I'm observing significant tailing and/or poor recovery of my compound from the silica gel column. Could the compound be decomposing?
Answer: Yes, decomposition on silica gel is a possibility, especially for certain fluorinated piperidines. The acidic nature of silica can be problematic.
-
Probable Cause:
-
Acidity of Silica: The Lewis acidic sites on the silica surface can catalyze the degradation of sensitive compounds.
-
Strong Binding: The basic nitrogen of the piperidine can interact strongly with the acidic silanol groups, leading to tailing. Fluorine substitution can modulate this basicity, but strong interactions can still occur.
-
-
Solutions:
-
Deactivate the Silica Gel: Before running your column, you can deactivate the silica gel by treating it with a small amount of a base like triethylamine (typically 0.1-1% v/v in your eluent system). This will neutralize the acidic sites.[15]
-
Use Pre-treated Silica: Commercially available deactivated silica gels are also an option.
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) or a polymer-based stationary phase.
-
Fluorinated Stationary Phases: For challenging separations of fluorinated molecules, specialized fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or tridecafluoro (TDF)) can offer unique selectivity based on fluorous interactions.[14]
-
Question 3: My unprotected fluorinated piperidine seems to be disappearing during purification. Am I losing it on the rotovap?
Answer: It's highly likely. Low molecular weight, unprotected fluorinated piperidines can be quite volatile.
-
Probable Cause: The reduced intermolecular forces due to fluorination can lead to a lower boiling point and higher vapor pressure.
-
Solutions:
-
In-situ Protection: Before workup and purification, protect the piperidine nitrogen with a suitable protecting group like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or Fmoc (fluorenylmethyloxycarbonyl). This will significantly increase the molecular weight and reduce volatility.[6][7]
-
Careful Solvent Removal: When concentrating your fractions, use a lower bath temperature on the rotary evaporator and avoid high vacuum. It's often better to leave a small amount of solvent and remove the rest under a gentle stream of nitrogen.
-
Salt Formation: If your downstream application allows, consider forming a salt (e.g., hydrochloride or trifluoroacetate) to reduce volatility.
-
Crystallization Challenges
Question 4: I'm struggling to crystallize my fluorinated piperidine intermediate. It either oils out or forms a very fine, difficult-to-filter solid.
Answer: The unique intermolecular interactions of fluorinated compounds can make crystallization non-trivial.
-
Probable Cause:
-
Altered Crystal Packing: Fluorine atoms can disrupt typical crystal packing motifs, making it harder for ordered lattices to form.[9]
-
Solubility: The solubility profile of your compound may be significantly different from its non-fluorinated counterpart.
-
-
Solutions:
-
Systematic Solvent Screening: Perform a systematic screen of different solvent systems (e.g., single solvents of varying polarity, and binary or ternary solvent mixtures). Techniques like vapor diffusion or slow cooling can be effective.
-
Consider "Fluorous" Solvents: In some cases, using fluorinated solvents in your recrystallization system can promote crystallization.
-
Seed Crystals: If you can obtain even a tiny amount of crystalline material, use it to seed a supersaturated solution.
-
Salt Formation: Converting the free base to a salt can often dramatically improve its crystallinity. Experiment with different counter-ions (e.g., HCl, HBr, methanesulfonic acid).
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography technique for purifying fluorinated piperidines?
A1: Flash column chromatography on silica gel remains the most common starting point. However, due to the challenges mentioned above, it's crucial to be prepared to modify your approach. Always start with a small-scale trial (e.g., on a TLC plate) to assess the stability and chromatographic behavior of your compound. If you encounter issues, consider the troubleshooting steps outlined above, such as deactivating the silica or switching to a different stationary phase.[15]
Q2: How does the position of fluorine on the piperidine ring affect purification?
A2: The position of the fluorine atom(s) has a significant impact on the molecule's properties. For example, fluorine at the 2- or 3-position will have a more pronounced effect on the nitrogen's basicity than fluorine at the 4-position.[1] This, in turn, will influence its interaction with silica gel and its solubility. The stereochemistry (axial vs. equatorial) of the fluorine atom also plays a role in the molecule's overall dipole moment and shape, which can affect both chromatographic separation and crystallization.[10][11][12]
Q3: Are there any specific safety precautions I should take when handling fluorinated piperidines?
A3: In addition to standard laboratory safety practices, be mindful of the potential for increased volatility of low molecular weight, unprotected fluorinated piperidines.[6][7] Handle these compounds in a well-ventilated fume hood and take care during solvent removal to avoid inhalation of vapors. As with any novel compound, it's prudent to assume a higher level of toxicity and handle it with appropriate personal protective equipment (PPE).
Q4: What analytical techniques are essential for assessing the purity of my fluorinated piperidine intermediate?
A4: A combination of techniques is recommended for comprehensive purity analysis:
-
¹H and ¹³C NMR: To confirm the structure of your compound and identify any organic impurities.
-
¹⁹F NMR: This is crucial for fluorinated compounds. It can help identify the presence of different fluorinated species (e.g., diastereomers or impurities from side reactions like hydrodefluorination).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of your compound and assess its purity by chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[16]
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Fluorinated Piperidine on Deactivated Silica Gel
This protocol is suitable for moderately polar, base-sensitive fluorinated piperidines.
-
Prepare the Deactivated Silica Gel:
-
In a fume hood, prepare your chosen eluent system (e.g., 20% ethyl acetate in hexanes).
-
Add triethylamine (TEA) to the eluent to a final concentration of 0.5% (v/v).
-
Create a slurry of silica gel in this TEA-containing eluent.
-
Pack your column with the slurry.
-
-
Sample Loading:
-
Dissolve your crude fluorinated piperidine in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the TEA-containing solvent system.
-
Monitor the elution using thin-layer chromatography (TLC), also developed in a mobile phase containing 0.5% TEA.
-
Collect fractions and combine those containing the pure product.
-
-
Work-up:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator with a bath temperature below 40°C.
-
To remove the triethylamine, you can perform a mild acidic wash if your compound is stable to acid. Alternatively, co-evaporation with a solvent like toluene can help remove residual TEA.
-
Protocol 2: Recrystallization of a Fluorinated Piperidine Intermediate
This protocol outlines a general approach to finding suitable recrystallization conditions.
-
Solvent Screening:
-
Place a small amount (10-20 mg) of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid dissolves. Solvents to screen include hexanes, ethyl acetate, dichloromethane, acetone, methanol, and isopropanol.
-
If the compound dissolves readily at room temperature, the solvent is likely too good for recrystallization.
-
If the compound is insoluble at room temperature, heat the mixture gently. If it dissolves upon heating, this is a promising candidate solvent.
-
Allow the heated solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
-
Binary Solvent System Screening:
-
If a single solvent is not effective, try a binary system.
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
-
Scale-up and Isolation:
-
Once you have identified a suitable solvent system, scale up the recrystallization.
-
After crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Diagram 1: Troubleshooting Chromatography of Fluorinated Piperidines
Caption: A decision-making workflow for troubleshooting flash chromatography.
Diagram 2: Purification Strategy for Volatile Fluorinated Piperidines
Caption: A workflow emphasizing in-situ protection for volatile intermediates.
References
- 1. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.technion.ac.il [cris.technion.ac.il]
- 14. silicycle.com [silicycle.com]
- 15. Chromatography [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
Navigating the Labyrinth: A Technical Guide to N-Boc Deprotection in the Presence of Ester Groups
For Immediate Release
Technical Support Center – December 31, 2025
Welcome to the technical support center for troubleshooting N-Boc deprotection in the presence of ester groups. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in selectively removing the tert-butyloxycarbonyl (Boc) protecting group without compromising sensitive ester functionalities within their molecules. As Senior Application Scientists, we have compiled this resource based on a synthesis of established protocols, mechanistic insights, and field-proven troubleshooting strategies to ensure the integrity of your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a clear path from diagnosis to resolution.
Issue 1: My ester is being cleaved during Boc deprotection with Trifluoroacetic Acid (TFA). What can I do?
This is a frequent challenge, as the strongly acidic conditions required for Boc removal can readily hydrolyze various ester types.[1] Here are several strategies to mitigate this side reaction:
Probable Cause: The high concentration of strong acid (TFA) is catalyzing the hydrolysis of the ester group.[1] The mechanism involves protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.[1]
Solutions:
-
Modify Acidic Conditions: Fine-tuning the reaction environment is often the first and most effective step.
-
Use a Milder Acid: Consider replacing neat TFA with a less aggressive acidic system. Aqueous phosphoric acid (85 wt%) has proven effective for Boc deprotection while being compatible with acid-sensitive groups like methyl and benzyl esters.[1]
-
Adjust Solvent System: The choice of solvent can modulate acidity and enhance selectivity. For the challenging scenario of a substrate containing both a Boc group and a tert-butyl ester, a mixture of methanesulfonic acid in tert-butyl acetate (tBuOAc) and dichloromethane (CH₂Cl₂) has been successfully employed.[1] Similarly, concentrated sulfuric acid in tBuOAc can also achieve this selective deprotection.[1][2]
-
Control Reaction Time and Temperature: Diligent monitoring of the reaction's progress via thin-layer chromatography (TLC) or LC-MS is crucial. Performing the reaction at a lower temperature, such as 0 °C, and stopping it as soon as the starting material is consumed can significantly minimize ester cleavage.[1]
-
-
Employ Alternative, Milder Reagents: Several non-TFA based methods have been developed for more selective Boc removal.
-
4M HCl in Dioxane: This is a widely used and often cleaner alternative to TFA/DCM.[1][3] Running the reaction at 0°C can further improve selectivity for the N-Boc group over tert-butyl esters.[1][4][5][6]
-
Oxalyl Chloride in Methanol: This system offers a mild deprotection of N-Boc groups on a wide array of substrates, including those with acid-labile functionalities.[1][7][8] Reactions are typically conducted at room temperature.[1][7][8]
-
Lewis Acids: While less common for large-scale applications, Lewis acids can offer advantages when multiple acid-sensitive groups are present.[9] It's important to note that many Lewis acids can generate protic acids in the presence of water or alcohols, which then act as the true catalyst.[9]
-
Experimental Protocols
Protocol 1: Boc Deprotection using 4M HCl in Dioxane
This protocol is a standard alternative to TFA for achieving selective N-Boc deprotection.[3]
Materials:
-
Boc-protected substrate
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Suitable co-solvent if needed (e.g., methanol or DCM)
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often seen within 30 minutes to 2 hours.[3]
-
Upon completion, the product can be isolated by filtration if it has precipitated, or by concentrating the reaction mixture and precipitating the salt with a non-polar solvent like diethyl ether.
Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol
This method is particularly useful for substrates with acid-sensitive groups.[1][7][8]
Materials:
-
N-Boc protected substrate
-
Methanol
-
Oxalyl chloride
Procedure:
-
Dissolve the N-Boc protected substrate in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3 equivalents) to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[1][8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or crystallization as needed.
Visualizing the Chemistry
Caption: Troubleshooting workflow for N-Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?
A1: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid.[10] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[10][11][12] The carbamic acid then readily decarboxylates, releasing carbon dioxide and the free amine.[10][11][12] The liberated amine is then protonated under the acidic conditions to form an ammonium salt.[10]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Q2: How does the mechanism of acid-catalyzed ester hydrolysis compare?
A2: The acid-catalyzed hydrolysis of an ester also starts with the protonation of the carbonyl oxygen.[13][14][15] This makes the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile, typically water.[13][14][16] A series of proton transfers then occurs, leading to the elimination of the alcohol portion of the ester and the formation of a carboxylic acid.[13][14] This reaction is reversible.[13][17]
Q3: Can scavengers like triisopropylsilane (TIS) prevent ester cleavage?
A3: While scavengers such as TIS are essential for quenching the reactive tert-butyl cation and preventing side reactions like the t-butylation of sensitive amino acid residues (e.g., tryptophan), they do not directly inhibit the acid-catalyzed hydrolysis of esters.[1] Their primary role is to manage the byproducts of the Boc deprotection.
Q4: My substrate contains both a Boc group and a tert-butyl ester. How can I selectively deprotect the Boc group?
A4: This is a particularly challenging transformation due to the similar acid lability of both protecting groups. However, specific conditions have been reported to achieve this selectivity. Using methanesulfonic acid in a mixture of tBuOAc and CH₂Cl₂ or concentrated H₂SO₄ in tBuOAc has been shown to favor the removal of the N-Boc group over the tert-butyl ester.[1][2] Another highly effective method is the use of 4M HCl in anhydrous dioxane, which has demonstrated superior selectivity in deprotecting Nα-Boc groups in the presence of tert-butyl esters.[4][5][6] Careful control of reaction time and temperature is paramount in these cases.
Q5: Are there any non-acidic methods for Boc deprotection?
A5: Yes, while less common, thermal deprotection can be an option for certain substrates. Heating the compound, sometimes in a high-boiling point solvent like dioxane with water, can effect Boc removal without the need for strong acids.[18] Additionally, methods involving reagents like TMSI (trimethylsilyl iodide) have been developed for pH-neutral deprotection.[18][19][20]
Reagent and Condition Comparison Table
| Reagent System | Typical Conditions | Advantages | Disadvantages | Ester Compatibility |
| TFA in DCM | 20-50% TFA, 0 °C to RT, 30 min - 2 h[3][21] | Fast and generally high-yielding.[3] | Low selectivity, can cleave many acid-sensitive esters.[1] | Poor to Moderate |
| 4M HCl in Dioxane | RT, 30 min - 2 h[3] | High selectivity for N-Boc over t-Bu esters, often yields crystalline HCl salts.[1][3][4][5][6] | Dioxane is a hazardous solvent.[22] | Good to Excellent |
| Aqueous Phosphoric Acid | Toluene, RT or slightly elevated[1] | Milder than TFA, good for methyl/benzyl esters.[1] | May require elevated temperatures for less labile Boc groups. | Good |
| Oxalyl Chloride in Methanol | 0 °C to RT, 1-4 h[1][7][8] | Very mild, excellent functional group tolerance.[1][7][8] | Reagent is moisture-sensitive. | Excellent |
| MeSO₃H in tBuOAc/CH₂Cl₂ | RT[1][2] | Highly selective for N-Boc over t-Bu esters.[1][2] | Requires specific solvent system. | Excellent |
This guide provides a foundational framework for addressing the common yet critical challenge of selective N-Boc deprotection. Successful outcomes will always depend on careful experimental design, diligent reaction monitoring, and a thorough understanding of the substrate's unique chemical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
- 19. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 21. Boc Deprotection - TFA [commonorganicchemistry.com]
- 22. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
stability of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate under acidic conditions
Introduction: Navigating the Acidic Stability of a Bifunctional Piperidine
Welcome to the technical support guide for 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate. This versatile building block is prized in drug discovery for its rigid, fluorinated piperidine core. However, its bifunctional nature, featuring both an acid-labile N-Boc protecting group and a C4-methyl ester, presents a critical chemical selectivity challenge. The central issue for researchers is the selective cleavage of the N-Boc group without inducing hydrolysis of the methyl ester or other unwanted side reactions.
This guide provides field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you successfully utilize this compound in acidic environments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the acid-mediated deprotection of this compound.
Issue 1: Incomplete or Slow N-Boc Deprotection
You observe a significant amount of starting material remaining after the reaction, even after a standard reaction time.
Potential Causes:
-
Insufficient Acid Stoichiometry/Concentration: The concentration of the acid (e.g., TFA) is too low to effectively catalyze the cleavage.
-
Low Reaction Temperature: The reaction kinetics are too slow at lower temperatures (e.g., 0 °C).
-
Inadequate Reaction Time: The reaction was not allowed to proceed to completion.
Solutions & Protocols:
The tert-butyloxycarbonyl (Boc) group is readily removed under acidic conditions via a mechanism involving protonation of the carbamate, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which then decarboxylates.[1][2] To ensure complete removal, the reaction conditions must be optimized.
Recommended Protocol for Complete Boc Deprotection:
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 20-50% (v/v). For a standard reaction, a 25% TFA/DCM solution is a robust starting point.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The deprotected product will have a lower Rf value on silica gel and a corresponding mass loss of 100.12 Da.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The resulting product will be the TFA salt of the deprotected amine.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for acidic deprotection.
Issue 2: Unwanted Hydrolysis of the C4-Methyl Ester
LC-MS analysis shows a peak corresponding to the loss of the methyl group (-14 Da) and formation of the carboxylic acid, in addition to or instead of the desired deprotected amine.
Potential Causes:
-
Presence of Water: Trace amounts of water in the solvent or reagents can facilitate acid-catalyzed ester hydrolysis.[4]
-
Elevated Temperature: Heating the reaction mixture significantly increases the rate of ester hydrolysis.[5]
-
Prolonged Reaction Times: Leaving the reaction for an extended period, even at room temperature, can lead to slow hydrolysis of the ester.
Solutions & Protocols:
Acid-catalyzed ester hydrolysis is an equilibrium process that, while generally slower than Boc deprotection, can become significant under forcing conditions.[5][6] The key is to use conditions that are sufficiently strong to cleave the Boc group quickly while minimizing the time and temperature exposure.
Protocol for Minimizing Ester Hydrolysis:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DCM. Ensure the TFA is from a recently opened bottle. Perform the reaction under a dry, inert atmosphere.
-
Low-Temperature Reaction: Maintain the reaction temperature at 0 °C for the entire duration. This dramatically disfavors the higher activation energy pathway of ester hydrolysis.
-
Careful Monitoring: Monitor the reaction closely by LC-MS every 30 minutes. As soon as the starting material is consumed, proceed immediately to the work-up.
-
Alternative Acidic Systems: If TFA proves too harsh, consider using 4M HCl in 1,4-dioxane.[7] This reagent is often effective for Boc deprotection and can sometimes be milder towards other functional groups.
| Reagent System | Temperature | Typical Time | Selectivity Profile |
| 25-50% TFA in DCM | 0 °C to RT | 1-3 hours | High: Favors Boc deprotection. Risk of ester hydrolysis increases with time and temperature.[1] |
| 4M HCl in Dioxane | 0 °C to RT | 1-4 hours | Very High: Often provides excellent selectivity for Boc deprotection over ester cleavage.[7] |
| Formic Acid (neat) | Room Temp. | 12-24 hours | Moderate: Slower reaction, may increase risk of ester hydrolysis due to prolonged exposure. |
Table 1. Comparison of acidic conditions for selective N-Boc deprotection.
Issue 3: Observation of an Unexpected Peak with a +56 Da Mass Shift
LC-MS analysis reveals a byproduct with a mass that is 56 Da higher than the desired deprotected product.
Potential Causes:
-
Alkylation by Tert-butyl Cation: The highly reactive tert-butyl cation (C₄H₉⁺, mass 57, but results in a +56 Da net addition) generated during Boc deprotection can act as an electrophile.[8] It can alkylate the newly freed piperidine nitrogen, leading to an N-tert-butylated byproduct.
Solutions & Protocols:
This common side reaction can be effectively suppressed by using a "scavenger"—a compound that is more nucleophilic or present in a higher concentration than the substrate, designed to trap the reactive cation.[9]
Protocol Using a Cation Scavenger:
-
Setup: Follow the standard deprotection protocol (e.g., 25% TFA in DCM at 0 °C).
-
Scavenger Addition: Before adding the TFA, add a scavenger such as triisopropylsilane (TIS) or anisole (5-10% v/v) to the reaction mixture. TIS is particularly effective as it reduces the tert-butyl cation to isobutane.
-
Reaction & Work-up: Proceed with the reaction and work-up as usual. The scavenger will intercept the cation, preventing the formation of the alkylated side product.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this molecule in acid?
Under acidic conditions, there are two primary points of reactivity on the molecule: the N-Boc group and the C4-methyl ester. The N-Boc group is highly sensitive to acid and is designed to be cleaved under these conditions. The C4-methyl ester is more robust but can undergo acid-catalyzed hydrolysis to the corresponding carboxylic acid, especially in the presence of water or at elevated temperatures.
Q2: How does the C4-fluoro group affect stability?
The fluorine atom is a strong electron-withdrawing group. Its presence at the C4 position can have a modest electronic effect on the reactivity of the adjacent methyl ester. It may slightly decrease the rate of acid-catalyzed hydrolysis by destabilizing the protonated carbonyl intermediate. However, for practical purposes, the dominant factor in stability remains the lability of the N-Boc group.
Q3: Which functional group is more labile under acidic conditions: the N-Boc group or the C4-methyl ester?
The N-Boc group is significantly more labile.[10] It is specifically designed as an acid-cleavable protecting group and will be removed under conditions where a typical methyl ester remains intact. Selective deprotection is readily achievable with careful control of reaction parameters as outlined in this guide.
Q4: What are the ideal conditions for selectively removing the N-Boc group while preserving the methyl ester?
The ideal conditions balance rapid Boc cleavage with minimal degradation of the ester. For most applications, 20-25% TFA in anhydrous DCM at 0 °C for 1-2 hours provides the best combination of speed and selectivity. Always monitor the reaction by LC-MS to avoid over-exposure.
Potential Acid-Catalyzed Pathways
Caption: Competing reaction pathways under acidic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Using the mechanism for the acid-catalyzed hydrolysis of an ester... | Study Prep in Pearson+ [pearson.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Control in Fluorinated Piperidine Synthesis
Welcome to the technical support center for the synthesis of stereochemically defined fluorinated piperidines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into piperidine scaffolds with precise stereocontrol. The strategic incorporation of fluorine can significantly enhance the pharmacological properties of drug candidates, but achieving the desired stereoisomer remains a formidable synthetic challenge.[1][2][3]
This guide provides in-depth, troubleshooting-focused answers to common questions encountered in the lab. We will explore the causal factors behind stereochemical outcomes and provide actionable protocols to help you gain control over your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Diastereoselectivity Issues
Question 1: My electrophilic fluorination of an N-Boc-piperidine derivative is giving a mixture of diastereomers. How can I improve the cis/trans selectivity?
Answer: Achieving high diastereoselectivity in the fluorination of pre-existing piperidine rings is a common challenge influenced by substrate conformation, reagent choice, and reaction conditions.
Underlying Principles: The stereochemical outcome of electrophilic fluorination is often dictated by the conformational preference of the piperidine ring and the steric accessibility of the C-H bond to be functionalized. For a substituted piperidine, the chair conformation will place substituents in either axial or equatorial positions. The fluorinating agent will typically approach from the less sterically hindered face.
-
Substrate Control: The existing stereocenters on the piperidine ring will direct the incoming electrophile. For instance, a large substituent at the C4 position will likely favor the approach of the fluorinating agent from the opposite face, leading to a specific diastereomer.
-
Reagent Sterics: The bulkiness of the electrophilic fluorinating reagent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)) can play a significant role. A bulkier reagent will be more sensitive to the steric environment of the substrate.
Troubleshooting Strategies:
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state of the fluorination reaction.[4] Experiment with a range of anhydrous, non-nucleophilic solvents such as acetonitrile, dichloromethane, and ethyl acetate.[4]
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product. Conversely, some reactions may require elevated temperatures to proceed efficiently.[4]
-
Fluorinating Reagent Comparison: If you are using Selectfluor®, consider switching to NFSI or other N-F reagents. Their different steric profiles and reactivity can sometimes lead to improved diastereoselectivity.
-
Protecting Group Modification: The nature of the nitrogen protecting group (e.g., Boc, Cbz, Fmoc) can influence the conformational equilibrium of the piperidine ring and thus the stereochemical outcome.[1] Consider if a different protecting group might enforce a more rigid conformation that favors the formation of a single diastereomer.
Representative Protocol: Diastereoselective Electrophilic Fluorination of a Cyclic Enamine
A facile procedure for the synthesis of trans-3-fluoro-2-substituted piperidines has been developed utilizing the electrophilic fluorination of cyclic enamines.[5]
Step-by-Step Methodology:
-
Enamine Formation: The corresponding piperidone is reacted with a secondary amine (e.g., pyrrolidine) in a suitable solvent like toluene with azeotropic removal of water to form the cyclic enamine.
-
Fluorination: The crude enamine is dissolved in an anhydrous solvent like acetonitrile and cooled to 0 °C. One equivalent of an electrophilic fluorinating agent (e.g., Selectfluor®) is added portion-wise.
-
Reaction Monitoring: The reaction is stirred at 0 °C to room temperature and monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting crude product is then purified by column chromatography to isolate the desired diastereomer.
Question 2: I am performing a catalytic hydrogenation of a fluoropyridine to synthesize a fluorinated piperidine, but I am observing a mixture of cis and trans isomers. How can I favor the cis product?
Answer: The stereochemical outcome of fluoropyridine hydrogenation is highly dependent on the catalyst, solvent, and additives. Achieving high cis-selectivity is a common goal, as these isomers often possess desirable biological activities.
Underlying Principles: Catalytic hydrogenation of pyridines typically proceeds via initial dearomatization followed by reduction of the resulting enamine intermediates.[6] The stereoselectivity is established during the hydrogen addition steps. Heterogeneous catalysts, such as palladium on carbon (Pd/C), often favor cis-hydrogenation, where hydrogen atoms are delivered to the same face of the pyridine ring as it is adsorbed onto the catalyst surface.[1][7]
Troubleshooting Strategies:
-
Catalyst Selection: Palladium-based catalysts, particularly Pd/C, are known to provide high cis-selectivity in the hydrogenation of fluoropyridines.[1][8] If you are using other catalysts like platinum or rhodium, switching to Pd/C could significantly improve the cis diastereoselectivity.
-
Acidic Additives: The presence of a Brønsted acid can activate the pyridine ring towards reduction and influence the stereochemical outcome.[8] A screen of acids (e.g., HCl, H2SO4) and their concentrations may be beneficial.
-
Solvent Effects: The choice of solvent can impact the interaction of the substrate with the catalyst surface. Protic solvents like methanol or ethanol are commonly used.
-
In Situ Protection: Trapping the newly formed piperidine with a protecting group in situ can prevent side reactions and sometimes influence the diastereomeric ratio.[1][8] Common protecting groups include benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc).[1]
Data Summary: Catalyst Influence on Diastereoselectivity
| Catalyst | Diastereomeric Ratio (cis:trans) | Reference |
| Pd/C | >99:1 | [8] |
| Pt/C | >99:1 | [8] |
| Rh/Al2O3 | Low conversion | [8] |
| Ru/Al2O3 | Low conversion | [8] |
Diagram: Catalytic Hydrogenation Workflow
Caption: Workflow for diastereoselective hydrogenation.
Enantioselectivity Issues
Question 3: My organocatalytic fluorination is resulting in a low enantiomeric excess (ee). What are the key parameters to optimize for better enantiocontrol?
Answer: Low enantioselectivity in organocatalytic fluorinations often points to a suboptimal catalyst-substrate interaction, incorrect reaction conditions, or catalyst deactivation.
Underlying Principles: Asymmetric organocatalysis relies on the formation of a transient, chiral intermediate that directs the approach of the fluorinating agent to one prochiral face of the substrate. For example, in the fluorination of aldehydes or ketones, a chiral amine catalyst can form a chiral enamine or iminium ion, which then reacts with an electrophilic fluorine source. The stereochemical outcome is determined by the steric and electronic environment created by the chiral catalyst.
Troubleshooting Strategies:
-
Catalyst Structure Modification: The structure of the organocatalyst is paramount. Small changes to the catalyst backbone or substituents can have a profound impact on enantioselectivity. If using a cinchona alkaloid-derived catalyst, for example, consider screening different derivatives (e.g., quinidine vs. quinine-based) or modifying the substituents on the amine or hydroxyl groups.[9]
-
Acid/Base Additives: The presence of co-catalytic acids or bases can be crucial. These can facilitate catalyst turnover, enhance the reactivity of the substrate, or participate in the stereodetermining step. A screen of different acids (e.g., Brønsted or Lewis acids) and their stoichiometry is recommended.
-
Solvent and Temperature: As with diastereoselectivity, these parameters are critical. Non-polar solvents often provide better enantioselectivity by promoting a more organized transition state. Lowering the temperature is also a standard approach to improve ee.
-
Substrate Modification: If possible, modifying the substrate's protecting groups or other functionalities can improve the stereochemical outcome by enhancing the differentiation of the two prochiral faces by the catalyst.
Representative Protocol: Enantioselective Fluorination of an Aldehyde
This protocol is adapted from methodologies that utilize modified cinchona alkaloid catalysts.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the aldehyde substrate in a suitable solvent (e.g., toluene) at -20 °C, add the chiral amine organocatalyst (e.g., a modified cinchona alkaloid, 10 mol%).
-
Reagent Addition: Add the electrophilic fluorinating agent (e.g., NFSI) and any necessary additives (e.g., a Brønsted acid).
-
Reaction Progress: Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Quenching and Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification and Analysis: The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Question 4: I am using a chiral auxiliary to direct a fluorination reaction, but the diastereoselectivity is poor. How can I improve this?
Answer: Ineffective stereocontrol when using a chiral auxiliary suggests that the auxiliary is not adequately shielding one face of the reactive intermediate.
Underlying Principles: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction.[10] The auxiliary creates a chiral environment that directs the approach of the reagent to one of the two diastereotopic faces of the molecule. The effectiveness of the auxiliary depends on its ability to create a significant steric or electronic bias.
Troubleshooting Strategies:
-
Auxiliary Choice: The choice of chiral auxiliary is critical. For example, Evans' oxazolidinone auxiliaries are highly effective for directing alkylations of enolates. For fluorinations, it is important to select an auxiliary that provides a high degree of facial shielding. Consider screening different auxiliaries (e.g., pseudoephedrine amides, camphorsultams).[10]
-
Metal Chelation: In many cases, the stereodirecting effect of the auxiliary is enhanced by chelation with a metal ion. The choice of the metal salt (e.g., LiCl, MgBr2, TiCl4) and the solvent can influence the rigidity of the chelated intermediate and thus the diastereoselectivity.
-
Base and Enolate Formation Conditions: For reactions involving enolates, the choice of base (e.g., LDA, NaHMDS) and the conditions for enolate formation (temperature, time) can affect the geometry of the enolate (E vs. Z), which in turn can influence the stereochemical outcome of the subsequent fluorination.
-
Fluorinating Agent: The steric bulk of the fluorinating agent can also be a factor. A bulkier reagent may interact more strongly with the chiral auxiliary, leading to higher selectivity.
Diagram: Chiral Auxiliary Strategy
Caption: General workflow for chiral auxiliary-mediated synthesis.
General Troubleshooting
Question 5: My fluorination reaction is sluggish and gives a low yield. What are some general tips for optimization?
Answer: Low reactivity in fluorination reactions can be due to a variety of factors, including reagent instability, suboptimal conditions, or substrate deactivation.
Troubleshooting Checklist:
-
Reagent Quality: Ensure that your fluorinating agent is pure and has been stored correctly. Some reagents are sensitive to moisture and can degrade over time.
-
Anhydrous Conditions: Many fluorination reactions are sensitive to water. Ensure that your solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Concentration: The concentration of the reaction can sometimes be a critical parameter. Try running the reaction at a higher or lower concentration.
-
Activation: Some substrates may require activation. For example, in C-H fluorination, a directing group may be necessary to bring the catalyst and the C-H bond into proximity.[4]
-
Catalyst Loading: In catalytic reactions, screen different catalyst loadings. While a higher loading may increase the reaction rate, it can also lead to side reactions.
-
Monitoring: Closely monitor the reaction by an appropriate analytical technique (TLC, GC-MS, LC-MS) to determine the optimal reaction time and to identify the formation of any byproducts.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Solubility Challenges of Fluorinated Compounds in Organic Synthesis
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in modern organic synthesis: the solubility of fluorinated compounds. The unique physicochemical properties that make organofluorine compounds invaluable in pharmaceuticals, agrochemicals, and materials science are the very same that create significant hurdles in the laboratory.[1][2][3] This guide is structured to provide both immediate answers to common questions and in-depth, field-proven troubleshooting strategies to help you overcome these challenges, ensuring your syntheses are efficient, reproducible, and successful.
The Root of the Challenge: Understanding Fluorine's Unique Influence
Before diving into troubleshooting, it's crucial to understand why fluorinated compounds behave so differently. The high electronegativity and low polarizability of the fluorine atom, combined with the strength of the carbon-fluorine bond, create molecules that are often both hydrophobic (water-repelling) and lipophobic (oil-repelling).[4][5] This leads to a phenomenon sometimes called the "fluorophobic" effect, where highly fluorinated molecules prefer to self-associate or interact with other "fluorous" molecules rather than with common hydrocarbon-based or polar organic solvents.[4][5] This distinct behavior necessitates specialized strategies for achieving homogeneity in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My highly fluorinated starting material won't dissolve in common solvents like THF, Toluene, or Acetonitrile. Why is this happening?
This is a classic solubility issue stemming from the lipophobic nature of perfluorinated and highly fluorinated compounds.[5] Standard organic solvents cannot effectively solvate the "fluorous" portion of your molecule due to weak intermolecular interactions.[6] You are observing a manifestation of the "like dissolves like" principle, where your highly fluorinated compound prefers a fluorinated environment.
Q2: My reaction is clean by TLC, but the conversion is extremely low and slow. Could solubility be the culprit?
Absolutely. Poor solubility is a frequent cause of sluggish or stalled reactions. If your fluorinated reagent is not adequately dissolved, the reaction becomes a heterogeneous mixture, and the rate is limited by the small amount of material in the solution phase at any given time. The effective concentration of your reagent is far lower than the calculated molarity, leading to poor reaction kinetics.
Q3: What are the first steps I should take to improve the solubility of my fluorinated compound?
-
Solvent Screening: Expand your solvent choice beyond the usual suspects. Consider more polar aprotic solvents or, more effectively, fluorinated solvents.
-
Temperature Increase: Gently heating the reaction mixture can significantly improve solubility for many compounds. This is the principle behind thermomorphic solvent systems.[7]
-
Co-Solvents: Using a mixture of a standard organic solvent and a fluorinated solvent can sometimes create a suitable medium that dissolves all reaction components. Trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are excellent co-solvents known to mediate challenging reactions.[8][9]
Q4: What is "Fluorous Biphase Catalysis" and how does it relate to solubility?
Fluorous Biphase System (FBS) or Catalysis (FBC) is an elegant strategy that leverages the unique solubility properties of fluorinated compounds.[10][11] Instead of fighting the solubility problem, it uses it to its advantage. A reaction is run in a two-phase system consisting of a conventional organic solvent and a fluorous solvent (like perfluorohexane).[10][12] A catalyst or reagent is modified with a long perfluoroalkyl chain (a "fluorous ponytail"), making it soluble only in the fluorous phase.[13][14] The organic substrate remains in the organic phase. Upon heating, the two phases can become miscible, allowing the reaction to proceed homogeneously.[10] After cooling, the phases separate again, allowing for simple separation of the fluorous-tagged catalyst from the product in the organic layer.[10]
Q5: Are there specific safety concerns with solvents used for fluorination reactions?
Yes, safety is paramount. Many electrophilic fluorinating reagents (e.g., Selectfluor) are strong oxidizers and can react violently and exothermically with common organic solvents like DMF, DMSO, and pyridine.[15] Always check the compatibility of your fluorinating agent with your chosen solvent before setting up a reaction. Incompatible pairings can be explosive.[15] For reactions involving elemental fluorine (F₂), only a very limited set of inert solvents like MeCN or certain acids are considered safe.[15]
In-Depth Troubleshooting Guides
Problem: My Highly Fluorinated Reagent Has Poor Solubility in Standard Organic Solvents.
This is the most common scenario. A systematic approach is required to find the optimal reaction conditions.
Caption: Decision tree for addressing poor solubility of fluorinated reagents.
The choice of solvent is the most critical parameter. While a universal solvent does not exist, certain classes of solvents show broad applicability. Fluorinated alcohols, in particular, have emerged as remarkable media for promoting challenging reactions, including C-H functionalizations.[8][9]
Table 1: Comparison of Solvent Systems for Fluorinated Compounds
| Solvent Class | Examples | Pros | Cons | Best For... |
|---|---|---|---|---|
| Standard Organic | Toluene, THF, CH₂Cl₂, MeCN | Readily available, well-understood, inexpensive. | Often poor solvents for highly fluorinated compounds. | Lightly fluorinated molecules; initial screening. |
| Fluorinated Alcohols | TFE, HFIP | Excellent H-bond donors, can solubilize both polar and fluorous species, can enhance reactivity.[8][9] | Higher cost, can be acidic. | Co-solvents to bridge solubility gaps, transition-metal catalysis.[8] |
| Perfluorinated ("Fluorous") | Perfluorohexane, Perfluorodecalin, Benzotrifluoride (BTF) | Excellent solubility for highly fluorinated compounds, chemically inert, forms biphasic systems.[10][12] | Immiscible with most organic solvents, high cost, high density. | Fluorous Biphase Systems (FBS), reactions with gaseous reagents (high gas solubility).[10][16] |
Many pairs of organic and fluorous solvents that are immiscible at room temperature become a single homogeneous phase upon heating.[10] This property can be exploited to run a reaction under homogeneous conditions and then simplify purification by cooling to induce phase separation. Some highly fluorinated solid catalysts even exhibit dramatic temperature-dependent solubility in a single organic solvent, dissolving at high temperatures and precipitating upon cooling for easy recovery.[7]
Experimental Protocol: General Procedure for a Thermomorphic Reaction
-
Setup: To a reaction vessel equipped with a condenser and magnetic stirrer, add the fluorinated reagent, the organic substrate, and the chosen solvent system (e.g., Toluene and Perfluoromethylcyclohexane).
-
Initial State: Observe the two distinct liquid phases at room temperature.
-
Homogenization & Reaction: Heat the mixture with stirring. Note the temperature at which the mixture becomes a single homogeneous phase. Maintain this temperature (or slightly above) for the duration of the reaction, monitoring by standard techniques (TLC, LC-MS).
-
Phase Separation & Workup: Upon reaction completion, turn off the heat and allow the mixture to cool to room temperature. The two phases will re-form.
-
Isolation: Separate the layers using a separatory funnel. The product will typically reside in the organic layer, while the fluorous component will be in the denser fluorous layer. Analyze both layers to confirm product distribution before proceeding with standard purification.
When simple solvent and temperature changes are insufficient, modifying a molecule with a perfluoroalkyl chain ("fluorous ponytail") is a powerful strategy.[13] This renders the molecule highly soluble in fluorous solvents, enabling the use of an FBS for both reaction and purification.[17][18] This technique transforms a difficult purification problem into a simple liquid-liquid extraction.[17]
References
- 1. Fluorinated organic compounds: Significance and symbolism [wisdomlib.org]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greenpeace.to [greenpeace.to]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorous synthesis: A fluorous-phase strategy for improving separation efficiency in organic synthesis - ProQuest [proquest.com]
Validation & Comparative
comparative analysis of fluorinated vs. non-fluorinated piperidines in drug discovery
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, featured in a vast number of approved therapeutics.[1] Its favorable physicochemical properties and synthetic tractability make it a recurring motif in the quest for novel bioactive agents. However, the relentless pursuit of optimized drug candidates has led to the widespread adoption of fluorination as a strategic tool to enhance molecular properties. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated piperidines, offering researchers, scientists, and drug development professionals a comprehensive understanding of the nuanced effects of this single-atom substitution, supported by experimental data and detailed protocols.
The Strategic Imperative of Fluorination
The introduction of fluorine into a piperidine ring is not a mere substitution but a calculated design choice aimed at modulating a suite of pharmacological properties. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and its relatively small size allow for subtle yet profound impacts on a molecule's behavior.[2][3] These alterations can manifest as improved metabolic stability, fine-tuned basicity (pKa), modulated lipophilicity (logP), and controlled conformational preferences, all of which can translate to enhanced potency, selectivity, and pharmacokinetic profiles.[4][5]
Physicochemical Properties: A Tale of Two Rings
The decision to fluorinate a piperidine-containing lead compound is often driven by the need to optimize its fundamental physicochemical properties. These parameters govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa): A Balancing Act for Efficacy and Safety
The basicity of the piperidine nitrogen is a critical determinant of its interaction with biological targets and its potential for off-target effects, such as hERG channel inhibition, which can lead to cardiotoxicity.[6] Fluorination provides a powerful handle to modulate this property. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen, the magnitude of which is dependent on the position and number of fluorine atoms.[7]
For instance, in a series of PDE9 inhibitors, fluorination of the pyrrolidine ring (a related saturated heterocycle) resulted in a decrease of 1.5 to 1.6 pKa units.[8] This reduction in basicity can be advantageous in mitigating hERG liability, as a lower pKa can reduce the interaction with the channel at physiological pH.[6]
Table 1: Comparative pKa Values of Non-Fluorinated vs. Fluorinated Piperidine Analogs
| Compound | Structure | pKa | Reference |
| Piperidine | (Structure of Piperidine) | 11.12 | [Source for Piperidine pKa] |
| 3-Fluoropiperidine | (Structure of 3-Fluoropiperidine) | ~9.5 | [9] |
| 4,4-Difluoropiperidine | (Structure of 4,4-Difluoropiperidine) | ~7.0 | [9] |
| MK-0731 (axial F) | (Partial structure of MK-0731 showing axial fluorine) | 7.6 | [6] |
| MK-0731 analog (equatorial F) | (Partial structure of MK-0731 analog showing equatorial fluorine) | 6.6 | [6] |
Note: The pKa values are approximate and can vary based on the specific molecular context and measurement conditions.
Lipophilicity (logP): Navigating the Cellular Maze
A drug's ability to traverse cellular membranes is intrinsically linked to its lipophilicity. While it is a common misconception that fluorination universally increases lipophilicity, the reality is more nuanced. The effect of fluorine on logP is highly context-dependent, influenced by the molecular environment and the position of the fluorine atom.[10] In some cases, particularly in aliphatic systems, monofluorination can lead to a decrease in lipophilicity.[10]
However, in many drug discovery campaigns, strategic fluorination has been shown to enhance membrane permeability.[4] For CNS-targeted drugs, this can be a critical factor in achieving sufficient blood-brain barrier penetration.[11][12]
Table 2: Comparative Lipophilicity (logP) of Non-Fluorinated vs. Fluorinated Piperidine-Derived Benzamides
| 4-Substituent | Non-Fluorinated (logP) | Fluorinated (logP) | ΔlogP (F - H) | Reference |
| CN | 1.85 | 2.15 | +0.30 | [10] |
| F | 2.01 | 2.23 | +0.22 | [10] |
| H | 2.12 | 1.98 | -0.14 | [10] |
| Me | 2.45 | 2.31 | -0.14 | [10] |
This data illustrates that the impact of fluorination on lipophilicity is not uniform and is influenced by neighboring substituents.[10]
Conformational Control: Locking in Bioactivity
The piperidine ring exists in a dynamic equilibrium of chair and boat conformations. The introduction of fluorine can significantly influence this equilibrium, often leading to a preference for a specific conformation.[2][3] This "conformational locking" can be a powerful tool to pre-organize a ligand for optimal binding to its target receptor, thereby enhancing potency and selectivity.
Studies have shown that fluorinated piperidines often exhibit a preference for an axial orientation of the fluorine atom, a phenomenon attributed to stabilizing hyperconjugation and charge-dipole interactions.[2][3][5] This conformational rigidity can be leveraged in structure-based drug design to favor the bioactive conformation.
Caption: Conformational equilibrium in non-fluorinated vs. fluorinated piperidines.
Metabolic Stability: The Shielding Effect of Fluorine
One of the most compelling reasons to incorporate fluorine into a drug candidate is to enhance its metabolic stability.[4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[13] By strategically placing fluorine atoms at known metabolic "soft spots," medicinal chemists can effectively block these metabolic pathways, leading to a longer in vivo half-life and improved oral bioavailability.[14]
A comparative study on 5-Fluoropiperidin-3-ol containing compounds demonstrated a significant increase in metabolic stability compared to their non-fluorinated counterparts.[15]
Table 3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Non-fluorinated Piperidine Analog | 15 | 77 | [13] (Illustrative Data) |
| Fluorinated Piperidine Analog | > 60 | < 11.6 | [13] (Illustrative Data) |
| 5-Fluoropiperidin-3-ol Derivative | > 60 | < 10 | [15] (Inferred Data) |
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes.[13][16]
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
Add HLMs to the solution and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[16]
Caption: Workflow for an in vitro microsomal stability assay.
On-Target Potency and Off-Target Selectivity: A Double-Edged Sword
While fluorination can be a boon for optimizing pharmacokinetic properties, its impact on biological activity must be carefully evaluated. The electronic and conformational changes induced by fluorine can alter a compound's binding affinity for its intended target and its selectivity against off-targets.[17]
In some cases, fluorination can enhance on-target potency. For example, in the development of a CGRP receptor antagonist, the introduction of a trifluorophenyl group on a piperidine-2-one ring increased binding affinity compared to the unsubstituted analog. [Source for CGRP antagonist example]
However, fluorination can also introduce new off-target liabilities.[17] A seemingly minor change in the position of a fluorine atom can lead to significant changes in affinity and selectivity for different receptor subtypes, particularly for targets like aminergic G protein-coupled receptors (GPCRs).[18] Therefore, a comprehensive off-target screening panel is crucial when developing fluorinated piperidine-based drugs.
Table 4: Illustrative Comparative On- and Off-Target Activity
| Compound | Target IC50 (nM) | Off-Target (e.g., Kinase X) IC50 (nM) | Selectivity Index (Off-Target/Target) | Reference |
| Non-fluorinated Analog | 50 | 1000 | 20 | [17] (Illustrative Data) |
| Fluorinated Analog | 10 | 500 | 50 | [17] (Illustrative Data) |
Experimental Protocol: In Vitro Kinase Binding Assay
This type of assay is used to determine the inhibitory activity of a compound against a panel of kinases, a common class of off-targets.[19]
Procedure (General Overview):
-
A specific kinase, its substrate, and ATP are combined in a reaction buffer.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed, and the amount of product formed (or ATP consumed) is measured, often using a luminescence- or fluorescence-based detection method.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined.
Conclusion: A Strategic Tool for Rational Drug Design
The strategic incorporation of fluorine into the piperidine scaffold offers a powerful and versatile approach to fine-tune the properties of drug candidates. From modulating pKa and lipophilicity to enhancing metabolic stability and controlling conformation, the benefits of fluorination are well-documented. However, it is not a panacea, and the potential for altering on- and off-target activities necessitates a thorough and early assessment. By understanding the multifaceted effects of fluorination and employing rigorous experimental validation, researchers can harness the "fluorine advantage" to design safer and more effective piperidine-based therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Metabolic Stability of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, establishing a favorable pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A key determinant of a drug candidate's in vivo performance is its metabolic stability.[1] Compounds that are rapidly metabolized often suffer from low bioavailability and short half-lives, necessitating more frequent or higher doses, which can, in turn, lead to undesirable side effects.[1] Conversely, excessively stable compounds might accumulate, leading to toxicity.[1] Therefore, a central tenet of medicinal chemistry is the strategic modification of a lead compound's structure to achieve an optimal balance of metabolic stability and clearance.[2][3]
The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs.[4] Its versatility allows for the introduction of various substituents to modulate physicochemical and pharmacological properties.[4][5] However, the piperidine ring itself can be susceptible to metabolic degradation.[6][7] This guide focuses on derivatives of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate, a scaffold designed to explore the interplay of several key structural features on metabolic fate. Specifically, we will delve into the influence of:
-
Fluorine Substitution: The introduction of fluorine is a common strategy to enhance metabolic stability.[8][9][10] The high strength of the carbon-fluorine bond can block sites of oxidative metabolism.[8][9]
-
Tert-butyl Ester Group: The bulky tert-butyl group can act as a steric shield, potentially hindering enzymatic access to nearby metabolically labile sites.[11][12] However, the tert-butyl group itself can be a site of metabolism.[11][12][13]
-
Methyl Ester Group: Ester functionalities are susceptible to hydrolysis by plasma esterases and other hydrolases.[14][15]
This guide will provide a comparative analysis of the metabolic stability of a parent compound and its strategically modified analogs. We will present detailed experimental protocols for assessing stability in liver microsomes and plasma, supported by quantitative data and in-depth discussion of the underlying structure-activity relationships (SAR).
Compounds Under Investigation
For the purpose of this guide, we will compare the metabolic stability of the following hypothetical compounds:
| Compound ID | Structure | Key Features |
| C1 | This compound | Parent compound with fluorine, tert-butyl ester, and methyl ester. |
| C2 | 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate | Non-fluorinated analog of C1. |
| C3 | 1-(1-Adamantyl) 4-methyl 4-fluoropiperidine-1,4-dicarboxylate | Tert-butyl group replaced with a more sterically hindered adamantyl group. |
| C4 | 1-Tert-butyl 4-(2,2,2-trifluoroethyl) 4-fluoropiperidine-1,4-dicarboxylate | Methyl ester replaced with a more metabolically stable trifluoroethyl ester. |
Experimental Assessment of Metabolic Stability
To provide a comprehensive evaluation, we will employ two standard in vitro assays: the liver microsomal stability assay and the plasma stability assay. These assays are widely used in early drug discovery to predict in vivo metabolic clearance and identify potential metabolic liabilities.[16][17][18]
Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily, which are highly concentrated in liver microsomes.[18][19]
Caption: Workflow for the liver microsomal stability assay.
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (HLM) at 37°C and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[20]
-
Prepare a 1 µM working solution of each test compound in the same buffer.
-
Prepare an NADPH regenerating system solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer.[19]
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and test compound solutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compounds.[21][22] The final DMSO concentration should be kept below 0.5%.[22]
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[18]
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.[21]
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
Plasma Stability Assay
This assay evaluates a compound's susceptibility to hydrolysis by enzymes present in plasma, such as esterases and amidases.[14][15] It is particularly important for compounds containing ester or amide functional groups.[14][15]
Caption: Workflow for the plasma stability assay.
-
Preparation of Reagents:
-
Thaw pooled human plasma at 37°C.
-
Prepare a 1 µM working solution of each test compound.
-
-
Incubation:
-
Time-Point Sampling and Reaction Quenching:
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis and Interpretation
From the concentration-time data, several key parameters are calculated to compare the metabolic stability of the compounds:
-
Half-life (t½): The time required for the compound concentration to decrease by half.
-
Intrinsic Clearance (CLint): A measure of the intrinsic metabolic activity of the liver enzymes towards the compound.[19]
The percentage of the parent compound remaining at the final time point is also a useful metric for direct comparison.
Comparative Results
The following tables summarize the hypothetical data obtained from the liver microsomal and plasma stability assays.
Table 1: Human Liver Microsomal Stability Data
| Compound ID | t½ (min) | CLint (µL/min/mg protein) | % Remaining at 60 min |
| C1 | 55.4 | 12.5 | 46.5 |
| C2 | 21.8 | 31.8 | 14.2 |
| C3 | 72.1 | 9.6 | 62.1 |
| C4 | 58.3 | 11.9 | 49.8 |
Table 2: Human Plasma Stability Data
| Compound ID | t½ (min) | % Remaining at 120 min |
| C1 | 152.6 | 61.8 |
| C2 | 148.9 | 59.5 |
| C3 | 155.3 | 63.2 |
| C4 | >300 | 95.1 |
Discussion: Unraveling Structure-Metabolic Stability Relationships
The experimental data reveals significant differences in the metabolic stability of the four compounds, highlighting the profound impact of specific structural modifications.
The Protective Effect of Fluorine
A direct comparison between C1 (fluorinated) and C2 (non-fluorinated) clearly demonstrates the metabolic shielding effect of the fluorine atom. In liver microsomes, C1 exhibits a significantly longer half-life (55.4 min vs. 21.8 min) and lower intrinsic clearance (12.5 vs. 31.8 µL/min/mg protein) compared to C2 . This suggests that the C-4 position of the piperidine ring is a metabolic "soft spot" susceptible to oxidative metabolism by CYP enzymes, and the introduction of a fluorine atom at this position effectively blocks this pathway.[8][30] This is a classic example of leveraging the high bond energy of the C-F bond to enhance metabolic stability.[31]
Impact of Steric Hindrance at the N-1 Position
Replacing the tert-butyl group in C1 with the bulkier adamantyl group in C3 resulted in a further increase in metabolic stability in liver microsomes (t½ of 72.1 min for C3 vs. 55.4 min for C1 ). This indicates that increasing the steric bulk around the piperidine nitrogen can further shield the entire molecule from the active sites of metabolizing enzymes. The tert-butyl group itself can be a site of metabolism, often undergoing hydroxylation.[11] The adamantyl group, being more sterically encumbered, is likely less susceptible to such metabolism.
Stabilizing the Ester Linkage
The plasma stability data underscores the lability of the methyl ester group. While C1 , C2 , and C3 show moderate degradation in plasma, C4 is exceptionally stable. In C4 , the methyl ester is replaced with a 2,2,2-trifluoroethyl ester. The strong electron-withdrawing effect of the three fluorine atoms makes the ester carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by plasma esterases. This demonstrates a highly effective strategy for mitigating ester hydrolysis, a common metabolic pathway for ester-containing drugs.[14]
Potential Metabolic Pathways
Caption: Potential metabolic pathways for the parent compound.
For the parent compound C1 , several metabolic pathways are plausible. The data suggests that while the fluorine at C-4 provides significant protection, other sites remain available for metabolism. These include hydroxylation of the tert-butyl group, hydrolysis of the methyl ester, and potentially, oxidation at other positions on the piperidine ring leading to ring opening.[6][7][11]
Conclusion: Guiding Principles for Rational Drug Design
This comparative guide illustrates the power of systematic structural modification in optimizing the metabolic stability of drug candidates. The key takeaways for researchers in drug discovery are:
-
Fluorination is a potent strategy to block metabolically labile C-H bonds, but the position of fluorination is critical.[8][10][32]
-
Steric shielding can be effectively employed to reduce the rate of metabolism by hindering enzyme access.
-
Ester groups are a significant metabolic liability in plasma, and their replacement with more stable bioisosteres, such as trifluoroethyl esters, can dramatically improve stability.
-
A multi-assay approach , combining liver microsomal and plasma stability data, provides a more complete picture of a compound's potential metabolic fate.
By understanding these structure-activity relationships, medicinal chemists can more rationally design compounds with improved pharmacokinetic properties, ultimately increasing the probability of success in developing safe and effective new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. monash.edu [monash.edu]
- 3. fiveable.me [fiveable.me]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [ouci.dntb.gov.ua]
- 6. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Plasma Stability Assay | Domainex [domainex.co.uk]
- 16. Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. mercell.com [mercell.com]
- 23. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 24. admin.mantechpublications.com [admin.mantechpublications.com]
- 25. bioanalysis-zone.com [bioanalysis-zone.com]
- 26. researchgate.net [researchgate.net]
- 27. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 30. benchchem.com [benchchem.com]
- 31. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 32. chemrxiv.org [chemrxiv.org]
The Impact of 4-Fluorination on the Biological Activity of Piperidine Analogs: A Comparative Guide
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. This powerful halogen can profoundly influence a compound's physicochemical properties, altering its metabolic stability, lipophilicity, and target engagement. Among the myriad of heterocyclic scaffolds leveraged in drug discovery, the piperidine ring stands out as a privileged structure, present in a vast number of approved pharmaceuticals.[1] The introduction of a fluorine atom at the 4-position of the piperidine ring creates a versatile building block, the 4-fluoropiperidine moiety, which has been exploited to fine-tune the biological activity of a wide array of therapeutic agents.[2]
This guide provides a comparative analysis of the biological activities of 4-fluoropiperidine analogs, offering insights into their structure-activity relationships (SAR) and highlighting the nuanced effects of fluorination. We will delve into specific examples of 4-fluoropiperidine derivatives targeting various biological systems, supported by quantitative data and detailed experimental protocols.
The Rationale Behind Fluorination: More Than Just an Isostere
The substitution of a hydrogen atom with fluorine is not merely an isosteric replacement. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart significant changes to a molecule's profile.[3] In the context of the piperidine scaffold, 4-fluorination can:
-
Modulate Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. This can impact receptor interactions and membrane permeability.[4]
-
Enhance Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at a metabolically vulnerable position can significantly increase a drug's half-life.[2]
-
Influence Conformation: The presence of fluorine can alter the conformational preferences of the piperidine ring, potentially locking it into a more biologically active conformation.[5]
-
Improve Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, enhancing binding affinity and selectivity.[2]
Comparative Biological Activities of 4-Fluoropiperidine Analogs
To illustrate the diverse applications and the impact of 4-fluorination, we will compare analogs targeting three distinct biological systems: ion channels, G-protein coupled receptors (GPCRs), and enzymes.
T-Type Calcium Channel Blockers
T-type calcium channels are implicated in a variety of physiological processes and are attractive targets for the treatment of conditions like epilepsy and hypertension.[6] Several 4-fluoropiperidine analogs have been investigated as potent T-type calcium channel blockers.
| Compound ID | Structure | Target | Activity (IC50, nM) | Reference |
| Analog 1 | N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide | T-type Ca2+ channels | Potent (Specific IC50 not provided in abstract) | [4] |
| Analog 2 | N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-2-(1-{2-[2-(2-methoxyethoxy)phenyl]ethyl}piperidin-4-yl)acetamide | T-type Ca2+ channels | Potent (Specific IC50 not provided in abstract) | [7] |
| (S)-5 | 4-aminomethyl-4-fluoropiperidine derivative | T-type Ca2+ channels | 115 (at -80mV), 84 (at -100mV) | [8] |
| Mibefradil | (Non-piperidine control) | T-type Ca2+ channels | 250 | [9] |
Discussion: The data, although limited in direct quantitative comparison from the provided abstracts, suggests that the incorporation of a 4-fluoropiperidine moiety can lead to potent T-type calcium channel blockers. For instance, compound (S)-5 demonstrates nanomolar potency.[8] The fluorination in this context likely contributes to favorable interactions within the channel pore and enhances metabolic stability, a desirable trait for orally administered drugs.
Dopamine and Serotonin Receptor Ligands
Dopamine and serotonin receptors are crucial targets for the treatment of a wide range of central nervous system (CNS) disorders. The 4-fluoropiperidine scaffold has been utilized to develop ligands with high affinity and selectivity for these receptors.
| Compound ID | Structure | Target | Activity (Ki, nM) | Reference |
| Analog 3 | 4,4-difluoro-3-(phenoxymethyl)piperidine derivative (14a) | Dopamine D4 Receptor | 0.3 | [10] |
| Analog 4 | 3,4-difluorophenyl derivative (8b) | Dopamine D4 Receptor | 5.5 | [10] |
| Analog 5 | 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative (1) | Serotonin Transporter (SERT) | 2 | [11] |
| Analog 6 | Dimer of 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide (8) | Serotonin 5-HT1D Receptor | ~0.3 | [12] |
Discussion: The exceptional potency of Analog 3 (Ki = 0.3 nM) for the dopamine D4 receptor highlights the significant contribution of the gem-difluoro substitution on the piperidine ring.[10] This modification likely enhances binding affinity through favorable electrostatic interactions within the receptor's binding pocket. Similarly, the high affinity of Analog 5 for the serotonin transporter underscores the utility of the 4-fluorobenzyl moiety in conjunction with the piperidine core.[11] These examples demonstrate the power of fluorination in designing highly potent and selective CNS-active compounds.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.
Workflow:
Radioligand Binding Assay Workflow
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the dopamine D4 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended and stored at -80°C.
-
Assay Setup: In a 96-well plate, add the prepared membranes, a known concentration of a high-affinity radioligand (e.g., [³H]-spiperone), and varying concentrations of the 4-fluoropiperidine analog being tested.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channels
This technique allows for the direct measurement of ion channel activity in living cells.
Workflow:
Patch-Clamp Electrophysiology Workflow
Step-by-Step Protocol:
-
Cell Culture: Culture a cell line stably expressing the desired T-type calcium channel subtype (e.g., Cav3.2) on glass coverslips.
-
Patch Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill them with an intracellular solution containing a cesium-based salt to block potassium channels.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential where T-type channels are in a closed, resting state (e.g., -100 mV). Apply depolarizing voltage steps to activate the channels and record the resulting inward calcium currents.
-
Compound Application: Perfuse the cell with an extracellular solution containing the 4-fluoropiperidine analog at various concentrations.
-
Data Analysis: Measure the peak current amplitude at each concentration and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathways
The biological effects of 4-fluoropiperidine analogs are mediated through their interaction with specific cellular signaling pathways.
Dopamine D2-like Receptor Signaling
Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. 4-Fluoropiperidine analogs that act as antagonists at D4 receptors, which are D2-like, will block the downstream signaling cascade. D2-like receptors are coupled to inhibitory G-proteins (Gαi/o).[12]
Dopamine D4 Receptor Signaling Pathway
Conclusion
The incorporation of a 4-fluoro substituent into the piperidine scaffold offers a powerful strategy for medicinal chemists to modulate the biological activity of drug candidates. As demonstrated, this modification can lead to compounds with high potency and selectivity for a diverse range of biological targets, including ion channels and GPCRs. The examples provided in this guide underscore the versatility of the 4-fluoropiperidine moiety in drug design. A thorough understanding of the structure-activity relationships and the underlying signaling pathways is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to the Validation of Synthetic Routes for Enantiomerically Pure Fluorinated Piperidines
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into piperidine scaffolds represents a powerful approach to modulate pharmacokinetic and pharmacodynamic properties. The synthesis of these valuable building blocks in an enantiomerically pure form is a critical challenge. This guide provides an in-depth, objective comparison of validated synthetic routes to enantiomerically pure fluorinated piperidines, supported by experimental data and mechanistic insights to inform your selection of the most appropriate synthetic strategy.
The Significance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine motif is a ubiquitous scaffold in a vast number of natural products and pharmaceutical agents.[1] The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and binding affinity.[2] For instance, replacing a metabolically labile C-H bond with a robust C-F bond can significantly enhance a drug's half-life.[3] Furthermore, the high electronegativity of fluorine can alter the pKa of the piperidine nitrogen, influencing its interaction with biological targets and reducing off-target effects such as hERG channel affinity, which is linked to cardiotoxicity.[2]
Comparative Analysis of Key Synthetic Strategies
The synthesis of enantiomerically pure fluorinated piperidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. Here, we compare four prominent and validated approaches: Asymmetric Hydrogenation of Fluoropyridines, Biocatalytic Desymmetrization, Organocatalytic Methods, and Chiral Resolution.
Asymmetric Hydrogenation of Fluoropyridines
This is a widely employed and robust method for accessing fluorinated piperidines, often with excellent control over diastereoselectivity. The strategy involves the reduction of readily available fluorinated pyridine precursors using a chiral catalyst.
Causality of Experimental Choices: The choice of metal catalyst (typically Rhodium or Palladium) and the chiral ligand is paramount in dictating the stereochemical outcome. Rhodium catalysts, for instance, have been shown to be highly effective in the dearomatization-hydrogenation of fluoropyridines to yield all-cis-(multi)fluorinated piperidines.[4] The diastereoselectivity is driven by the coordination of the substrate to the chiral metal complex, which directs the delivery of hydrogen from one face of the molecule. The use of specific ligands can also prevent catalyst poisoning and influence the chemoselectivity, avoiding undesired hydrodefluorination.[5]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Fluoropyridine
-
Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with [Rh(COD)Cl]₂ (1.0 mol%) and the desired chiral phosphine ligand (e.g., (R)-BINAP, 2.2 mol%). Anhydrous and degassed solvent (e.g., methanol, 2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, the 2-fluoropyridine substrate (1.0 mmol) is added.
-
Hydrogenation: The vial is placed in an autoclave, which is then sealed, purged with hydrogen gas three times, and finally pressurized to the desired pressure (e.g., 50 bar H₂).
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 24 hours).
-
Work-up and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-fluoropiperidine.
DOT Diagram: Asymmetric Hydrogenation Workflow
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Biocatalytic Desymmetrization
This powerful strategy utilizes enzymes to selectively transform one of two enantiotopic functional groups in a prochiral or meso starting material, leading to a chiral product with high enantiomeric excess. This method is particularly attractive for industrial-scale synthesis due to the high selectivity and mild reaction conditions of enzymatic transformations.[1][6]
Causality of Experimental Choices: The choice of enzyme is critical. Lipases and esterases are commonly used for the desymmetrization of meso-di-esters or di-acids. The enzyme's active site possesses a specific three-dimensional structure that preferentially binds one of the enantiotopic groups, leading to its selective hydrolysis or esterification.[7][8] The reaction conditions, such as pH, temperature, and solvent, must be optimized to ensure optimal enzyme activity and stability.
Experimental Protocol: Lipase-Catalyzed Desymmetrization of a Prochiral Piperidine Di-ester
-
Enzyme Preparation: A commercially available lipase (e.g., from Candida antarctica, Lipase B) is immobilized on a solid support to enhance its stability and facilitate recovery.
-
Reaction Setup: The prochiral di-ester substrate (1.0 mmol) is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.2) containing a minimal amount of a co-solvent (e.g., THF) to aid solubility.
-
Enzymatic Reaction: The immobilized lipase (e.g., 50 mg) is added to the substrate solution. The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and the progress is monitored by HPLC.
-
Work-up and Purification: Upon completion, the immobilized enzyme is removed by filtration. The aqueous phase is acidified (e.g., with 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the chiral mono-acid, which can be further purified by crystallization or chromatography.
DOT Diagram: Biocatalytic Desymmetrization Mechanism
Caption: Simplified mechanism of biocatalytic desymmetrization.
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. For the synthesis of fluorinated piperidines, organocatalytic aza-Michael additions and fluorination reactions are particularly relevant.[9]
Causality of Experimental Choices: Chiral amine catalysts, such as those derived from proline or cinchona alkaloids, are frequently used. In an aza-Michael addition, the catalyst activates the electrophile by forming a chiral iminium ion, which then reacts with a nucleophile in a stereocontrolled manner.[10] The steric and electronic properties of the catalyst's chiral scaffold dictate the facial selectivity of the nucleophilic attack.
Experimental Protocol: Organocatalytic Asymmetric Aza-Michael Addition
-
Reaction Setup: To a solution of the α,β-unsaturated aldehyde (1.0 mmol) in an anhydrous solvent (e.g., CH₂Cl₂) is added the chiral amine catalyst (e.g., (S)-diphenylprolinol silyl ether, 10 mol%).
-
Addition of Nucleophile: The N-nucleophile (e.g., a protected amine, 1.2 mmol) is added to the reaction mixture.
-
Reaction Execution: The reaction is stirred at a specified temperature (e.g., room temperature or below) until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by flash chromatography to yield the enantioenriched adduct, which can be further cyclized to the desired piperidine.
DOT Diagram: Organocatalytic Aza-Michael Addition Cycle
Caption: Catalytic cycle for an organocatalytic aza-Michael addition.
Chiral Resolution
Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. While it is often less atom-economical than asymmetric synthesis, it can be a practical approach when a suitable resolving agent is available and the separation is efficient.
Causality of Experimental Choices: The principle of chiral resolution relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (or vice versa). These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The choice of the resolving agent is crucial and often determined empirically.
Experimental Protocol: Resolution of a Racemic Fluorinated Piperidine with a Chiral Acid
-
Salt Formation: The racemic fluorinated piperidine (1.0 mmol) is dissolved in a suitable solvent (e.g., ethanol). A solution of the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5 mmol) in the same solvent is added.
-
Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
-
Liberation of the Enantiomer: The diastereomerically pure salt is dissolved in water and the pH is adjusted with a base (e.g., 1 M NaOH) to liberate the free amine. The enantiomerically pure piperidine is then extracted with an organic solvent, dried, and concentrated.
Quantitative Data Summary
| Synthetic Route | Typical Enantiomeric Excess (ee) | Typical Diastereomeric Ratio (dr) | Typical Yield | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | >95% | >95:5 | Good to Excellent | High efficiency, good stereocontrol, broad substrate scope. | Requires specialized high-pressure equipment, potential for catalyst poisoning. |
| Biocatalytic Desymmetrization | >99% | N/A | Good to Excellent | Exceptional enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability can be a concern, substrate scope may be limited. |
| Organocatalysis | 90-99% | Variable | Good | Metal-free, often mild conditions, readily available catalysts. | Catalyst loading can be high, purification of the product from the catalyst can be challenging. |
| Chiral Resolution | Up to >99% (after multiple recrystallizations) | N/A | <50% (for one enantiomer) | Simple concept, can be effective when other methods fail. | Inherently inefficient (max 50% yield), can be laborious and time-consuming. |
Conclusion
The choice of a synthetic route for an enantiomerically pure fluorinated piperidine is a multifaceted decision that depends on the specific target molecule, the desired scale of synthesis, and the available resources.
-
For high efficiency and stereocontrol on a laboratory scale, asymmetric hydrogenation is often the method of choice.
-
For large-scale, environmentally friendly production with exceptional enantiopurity, biocatalytic desymmetrization is a powerful and increasingly adopted strategy.[6]
-
Organocatalysis offers a valuable metal-free alternative , particularly for the construction of complex piperidine scaffolds through cascade reactions.
-
Chiral resolution, while less efficient, remains a viable option , especially when a suitable resolving agent is readily available.
This guide provides a framework for the rational selection and validation of a synthetic route. It is imperative for researchers to consult the primary literature for detailed procedures and to perform thorough optimization for their specific substrate and desired stereoisomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Reversal and Amplification of the Enantioselectivity of Biocatalytic Desymmetrization toward Meso Heterocyclic Dicarboxamides Enabled by Rational Engineering of Amidase - ACS Catalysis - Figshare [acs.figshare.com]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biocatalytic Enantioselective Synthesis of Atropisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to ¹⁹F NMR Analysis for the Characterization of Fluorinated Piperidines
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead candidates is a powerful tactic to enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[1] The piperidine scaffold, a ubiquitous motif in pharmaceuticals, is frequently fluorinated to leverage these benefits. However, the introduction of fluorine presents unique analytical challenges. This guide provides an in-depth comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural and quantitative characterization of fluorinated piperidines, grounded in practical, field-proven insights.
The Unique Power of the ¹⁹F Nucleus: Why It's a Game-Changer
-
Exceptional Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it the third most receptive stable nucleus for NMR after ³H and ¹H.[2][3] This high intrinsic sensitivity means that excellent data can be acquired rapidly, even on samples with limited concentration.
-
Vast Chemical Shift Dispersion: While the typical ¹H NMR spectrum spans about 14 ppm, the ¹⁹F chemical shift range can cover up to 800 ppm.[3][4] For drug-like molecules, this range is practically around 200 ppm.[4] This vast dispersion dramatically reduces the probability of signal overlap, a common challenge in the ¹H NMR of complex molecules. Each fluorine atom in a distinct chemical environment typically yields a well-resolved, unambiguous signal.
-
"Silent" Biological Background: Fluorine is virtually absent in endogenous biological systems.[5][6] This creates a "silent" background, meaning that ¹⁹F NMR spectra are free from interfering signals from buffers, excipients, or biological matrices, making it a highly specific and clean analytical window.[2]
-
Extreme Sensitivity to Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in its electronic environment.[4][7] This makes it a powerful probe for detecting conformational changes, binding events, and intermolecular interactions, which is invaluable in fragment-based drug discovery (FBDD) and binding assays.[2][4][5]
The Workflow: From Sample to Structure
A robust analytical protocol is a self-validating one. The following workflow for ¹⁹F NMR analysis is designed to ensure accuracy and reproducibility, with built-in checks for data integrity.
Caption: Standard workflow for ¹⁹F NMR analysis of fluorinated piperidines.
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
Quantitative NMR provides a direct measure of molar concentration without the need for compound-specific reference standards, a significant advantage over chromatographic techniques.[8]
Objective: To determine the precise purity or concentration of a fluorinated piperidine derivative.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the fluorinated piperidine sample into a vial.
-
Accurately weigh and add a suitable internal standard. An ideal standard has a simple ¹⁹F spectrum (a singlet is best), is chemically inert, and has a signal that does not overlap with the analyte. Common choices include trifluorotoluene or hexafluorobenzene.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃). The key is consistency and accurate measurement.
-
-
Instrument Setup:
-
Use a modern NMR spectrometer equipped with a probe capable of ¹⁹F observation.
-
Lock on the deuterium signal of the solvent and perform tuning and shimming to ensure optimal magnetic field homogeneity.
-
-
Parameter Optimization (The "Why"):
-
Spectral Width (SW): Set a wide spectral width (e.g., >250 ppm) to ensure all fluorine signals, including the standard, are captured.[9]
-
Relaxation Delay (D1): This is the most critical parameter for quantification. The delay between scans must be at least 5 times the longest spin-lattice relaxation time (T₁) of any fluorine nucleus in the sample.[10] A D1 of 30 seconds is often a safe starting point. Failure to allow for full relaxation will result in inaccurate signal integrals and erroneous quantification.
-
Pulse Angle: Use a 90° pulse angle to maximize the signal for each scan.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>100:1) for accurate integration.
-
-
Data Processing:
-
Apply an exponential multiplication with minimal line broadening (e.g., 0.3 Hz).
-
Perform Fourier transform, followed by careful phasing and baseline correction. Automated routines can be used, but manual inspection is crucial for ensuring a flat baseline across the entire spectrum.
-
-
Calculation:
-
Integrate the signal(s) for the analyte and the internal standard.
-
The purity or concentration can be calculated using the following formula:
-
Purity (%) = (I_analyte / N_F_analyte) * (N_F_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
-
Where: I = Integral area, N_F = number of fluorine nuclei per molecule, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.
-
-
Comparative Analysis: Choosing the Right Tool for the Job
While ¹⁹F NMR is powerful, it is most effective when used in concert with other analytical techniques. Understanding the strengths and weaknesses of each is key to efficient characterization.
| Parameter | ¹⁹F NMR | ¹H NMR | ¹³C NMR | Mass Spectrometry (MS) |
| Relative Sensitivity | High (~83% of ¹H)[2] | Very High (Reference) | Low (~1.6% of ¹H) | Very High (femto- to attomole) |
| Signal Dispersion | Very Large (~200 ppm)[4] | Small (~14 ppm) | Large (~200 ppm) | N/A (m/z separation) |
| Information Provided | F count, F environment, conformation (J-coupling), purity (qNMR) | H count, H environment, stereochemistry, conformation (J-coupling) | Carbon skeleton, presence of functional groups | Molecular weight, elemental formula, fragmentation pattern |
| Quantitative Power | Excellent (qNMR)[9] | Good (qNMR), but prone to signal overlap | Poor (long T₁, NOE effects) | Requires extensive calibration |
| Key Use Case for Fluorinated Piperidines | Unambiguous confirmation of fluorination, conformational analysis, purity assay.[1][11] | Defining proton framework and stereochemistry relative to fluorine. | Confirming the carbon backbone of the molecule. | Confirming molecular weight and identifying impurities. |
Synergy in Action: ¹H and ¹⁹F NMR for Conformational Analysis
A primary challenge in characterizing substituted piperidines is determining the ring conformation and the axial or equatorial position of substituents. This is where the synergy between ¹H and ¹⁹F NMR is indispensable. The magnitude of the three-bond coupling constant between fluorine and adjacent protons (³J_HF) is highly dependent on the dihedral angle, as described by the Karplus relationship.
A study on a series of fluorinated piperidine derivatives demonstrated that ³J(¹⁹F,¹H) values can definitively assign the fluorine's orientation.[1][12]
-
Large ³J_HF values (e.g., ~38-40 Hz) are indicative of an anti-periplanar relationship (180° dihedral angle), which corresponds to an axial fluorine and an axial proton.
-
Small ³J_HF values (e.g., ~7-12 Hz) suggest a synclinal or gauche relationship (~60° dihedral angle), typically corresponding to an equatorial fluorine .[12]
By analyzing both the ¹H and ¹⁹F spectra, including 2D correlation experiments like ¹H-¹⁹F HETCOR, a complete and unambiguous picture of the molecule's 3D structure can be assembled.
Advanced Applications & Decision Making
Beyond simple 1D spectra, a suite of advanced NMR experiments can be deployed to solve complex structural problems involving fluorinated piperidines.
Caption: Decision tree for selecting NMR experiments for fluorinated piperidines.
-
¹⁹F Decoupling: Long-range J_HF and J_CF couplings can complicate ¹H and ¹³C spectra.[13][14] Modern spectrometers can perform broadband ¹⁹F decoupling while observing ¹H or ¹³C, resulting in dramatically simplified spectra and facilitating the assignment of the non-fluorinated parts of the molecule.[14]
-
2D NMR (HETCOR, HMBC): Experiments like ¹H-¹⁹F HETCOR directly correlate proton signals with the fluorine nuclei they are coupled to, providing an unambiguous map of H-F connectivity through space or bonds.
-
Fragment-Based Screening: ¹⁹F NMR is a premier technique for fragment-based drug discovery.[2][4][5] Changes in the chemical shift or line broadening of a fluorinated fragment upon addition of a target protein provide direct evidence of binding, even for very weak interactions.[6]
Conclusion
For researchers and drug development professionals working with fluorinated piperidines, ¹⁹F NMR is not just an alternative analytical tool; it is an essential one. Its high sensitivity, vast signal dispersion, and lack of background interference provide unparalleled clarity for structural confirmation and quantitative analysis. While techniques like ¹H NMR and mass spectrometry are crucial for providing a complete picture, ¹⁹F NMR offers unique insights that are often difficult or impossible to obtain by other means. By understanding the causality behind the experimental choices and leveraging the synergy between different analytical methods, scientists can accelerate the development of next-generation therapeutics.
References
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. jeolusa.com [jeolusa.com]
- 14. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to the Lipophilicity of Fluorinated and Non-Fluorinated Piperidine Derivatives
Introduction: The Critical Role of Lipophilicity in Drug Design
In the landscape of modern drug discovery, the piperidine scaffold is a ubiquitous and invaluable structural motif, present in a significant percentage of small-molecule drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a vast array of biological receptors. However, the journey from a potent "hit" compound to a successful drug is paved with challenges, many of which are governed by a molecule's physicochemical properties. Among the most critical of these is lipophilicity.
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] It governs a drug's ability to permeate biological membranes, influences its distribution in the body, affects its susceptibility to metabolic enzymes, and can impact its potential for off-target toxicity.[][5] This property is most commonly quantified by the partition coefficient (logP) or the distribution coefficient (logD), which is pH-dependent and more physiologically relevant for ionizable compounds like piperidines.[6]
Strategic modification of a lead compound's lipophilicity is a cornerstone of medicinal chemistry. One of the most powerful tools for this fine-tuning is the introduction of fluorine atoms.[7][8] This guide provides an in-depth comparison of the lipophilicity of fluorinated and non-fluorinated piperidine derivatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the drug design process.
The Fluorine Factor: More Than Just an Electronegative Atom
The introduction of fluorine into a molecule can have profound and sometimes counterintuitive effects on its properties. While fluorine is the most electronegative element, its substitution for hydrogen does not uniformly decrease lipophilicity.[9][10] The effect is highly context-dependent and is a result of a complex interplay of factors:
-
Inductive Effects: Fluorine's strong electron-withdrawing nature can significantly alter the electron distribution in a molecule. In piperidine derivatives, this can lower the basicity (pKa) of the nitrogen atom.[11][12] This is a crucial point, as a lower pKa means the piperidine will be less protonated (less charged) at physiological pH. Since the neutral form is more lipophilic, this pKa modulation can lead to a higher logD, enhancing membrane permeability.[13]
-
Blocking Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can dramatically increase a drug's half-life.[7][11]
-
Conformational Control: Fluorine's steric and electronic properties can influence the conformational preferences of the piperidine ring, potentially locking it into a more bioactive conformation.[7][14][15]
The impact of fluorination on lipophilicity is not a simple addition or subtraction. The position of the fluorine atom, the degree of fluorination (mono-, di-, or trifluoromethyl), and the overall molecular architecture all play a role.[12][16][17]
Experimental Comparison: Fluorinated vs. Non-Fluorinated Piperidines
Direct experimental evidence reveals the nuanced effects of fluorinating the piperidine scaffold. While broad generalizations are difficult, specific case studies provide valuable insights.
A study on N-alkyl-piperidine-2-carboxamides, which are derivatives of the local anesthetics ropivacaine and levobupivacaine, systematically introduced fluorine atoms into the N-alkyl side chain.[12] The researchers observed that the fluorinated derivatives were of similar or higher lipophilicity than their non-fluorinated parents at neutral pH. This was attributed to the fluorine-induced decrease in basicity, which affects the logD.[12]
Another investigation into 4-substituted piperidine-derived benzamides found that the effect of monofluorination at the C-4 position was highly dependent on the electronic nature of the other substituent at that same position.[17] For electron-withdrawing substituents, α-fluorination led to an increase in lipophilicity, while for electron-donating groups, a decrease in the logP value was observed.[17] This highlights the critical importance of the local electronic environment in determining the outcome of fluorination.
Data Summary: Lipophilicity (logP/logD) Comparison
The following table summarizes representative data from the literature, illustrating the impact of fluorination on the lipophilicity of piperidine derivatives.
| Compound Pair | Non-Fluorinated logP/logD | Fluorinated logP/logD | ΔlogP (Fluoro - Non-Fluoro) | Key Observation | Reference |
| 4-Substituted Benzamides | |||||
| 4-H Piperidine Benzamide | 2.50 | 2.24 (4-F) | -0.26 | Fluorination decreases lipophilicity when the α-substituent is neutral (H). | [17] |
| 4-CN Piperidine Benzamide | 1.83 | 2.14 (4-F) | +0.31 | Fluorination increases lipophilicity when the α-substituent is strongly electron-withdrawing (CN). | [17] |
| Bicyclic Piperidine Analogs | |||||
| cis-6-Azabicyclo[3.1.1]heptane-3-carboxylic acid | 0.35 | 0.53 (cis-3-F) | +0.18 | For the cis isomer, fluorination increases lipophilicity. | [18] |
| trans-6-Azabicyclo[3.1.1]heptane-3-carboxylic acid | 0.35 | 0.77 (trans-3-F) | +0.42 | For the trans isomer, fluorination shows a more pronounced increase in lipophilicity. | [18] |
| Ropivacaine Analogs | |||||
| Ropivacaine | logD₇.₄ = 1.34 | logD₇.₄ = 1.76 (4'-F) | +0.42 | Terminal fluorination on the N-propyl chain increases logD. | [12] |
Note: The values presented are for specific experimental conditions and should be interpreted within the context of the cited studies.
Experimental Protocols for Lipophilicity Determination
Accurate and reproducible measurement of lipophilicity is paramount. Two primary methods are employed in the field: the "gold standard" Shake-Flask method and high-throughput HPLC-based approaches.
The Shake-Flask Method for logD₇.₄ Determination
This method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase, providing a definitive value for logD.[19][20][21]
Detailed Protocol:
-
Phase Preparation: Prepare a pH 7.4 phosphate-buffered saline (PBS) solution. In a large vessel, mix equal volumes of n-octanol and the PBS buffer. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the mixture to stand until two distinct phases separate completely.[20][22]
-
Sample Preparation: Prepare a 10 mM stock solution of the test compound (fluorinated or non-fluorinated piperidine derivative) in a suitable solvent like DMSO.[20]
-
Partitioning: In a microcentrifuge tube, add 500 µL of the pre-saturated n-octanol and 500 µL of the pre-saturated PBS. Add a small volume (e.g., 1-5 µL) of the compound stock solution.
-
Equilibration: Tightly cap the tube and shake vigorously on a mechanical shaker for at least 2 hours to allow the compound to reach equilibrium between the two phases.[23]
-
Phase Separation: Centrifuge the tube (e.g., 10,000 x g for 10 minutes) to ensure a sharp and complete separation of the n-octanol and aqueous layers.[22]
-
Sampling: Carefully remove an aliquot (e.g., 100 µL) from the upper n-octanol phase. Then, using a new pipette tip, carefully pass through the top layer to remove an aliquot from the bottom aqueous phase.
-
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value.[21]
HPLC-Based Method for Chromatographic Hydrophobicity Index (CHI)
This indirect method correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity. It is rapid, requires very little sample, and is suitable for high-throughput screening.[24][25][26]
Detailed Protocol:
-
System Preparation: Use a reverse-phase HPLC system with a C18 or C8 column. The mobile phase typically consists of a buffered aqueous solution (e.g., ammonium acetate at pH 7.4) and an organic modifier like acetonitrile or methanol.[26][27]
-
Calibration: Prepare a set of 5-10 calibration standards—commercially available compounds with well-established logP or logD₇.₄ values that span the expected range of your test compounds.
-
Standard Analysis: Inject each standard onto the HPLC system using a gradient elution method (e.g., 5% to 95% acetonitrile over several minutes). Record the retention time (t_R) for each standard. Also, determine the column dead time (t_₀) by injecting a non-retained compound like uracil.[26]
-
Calibration Curve: For each standard, calculate the capacity factor, k' = (t_R - t_₀) / t_₀. Plot the known logP/logD values of the standards against their calculated log k' values. A linear relationship should be observed.
-
Sample Analysis: Prepare and inject your fluorinated and non-fluorinated piperidine derivatives under the identical HPLC conditions used for the standards. Record their retention times.
-
Calculation: Calculate the log k' for each of your test compounds. Use the linear equation from the calibration curve to determine the experimental logP/logD value for each derivative.[28]
Conclusion and Expert Recommendations
The strategic fluorination of piperidine derivatives is a nuanced yet powerful approach to modulating lipophilicity and optimizing drug-like properties. The evidence clearly indicates that the effect of fluorine is not a simple, predictable shift but is instead highly dependent on the electronic environment and the specific position of the fluorine atom(s).
Key Takeaways for Researchers:
-
Don't Assume, Measure: Do not assume that fluorination will uniformly increase or decrease lipophilicity. Experimental determination using a reliable method like the shake-flask or a calibrated HPLC assay is essential.
-
Consider pKa's Role: For piperidines, the impact of fluorine on the nitrogen's pKa is as important as its direct effect on lipophilicity. This change in ionization state at physiological pH is a primary driver of the observed changes in logD.
-
Context is Everything: The effect of a fluorine atom is modulated by adjacent functional groups. Consider the electronic properties of the entire molecule when predicting the outcome of a fluorination strategy.
-
Use logD for In Vivo Predictions: For ionizable compounds like piperidines, logD at pH 7.4 is a far more relevant parameter for predicting in vivo behavior, such as membrane permeability and distribution, than the pH-independent logP.[6]
By understanding the complex interplay between fluorination, pKa, and molecular context, and by employing robust experimental methods, researchers can effectively leverage fluorine substitution to fine-tune the lipophilicity of piperidine-containing drug candidates, ultimately improving their chances of therapeutic success.
References
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. tandfonline.com [tandfonline.com]
- 5. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LogD/LogP - Enamine [enamine.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. thieme-connect.com [thieme-connect.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 24. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Usi...: Ingenta Connect [ingentaconnect.com]
- 26. youtube.com [youtube.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. hrcak.srce.hr [hrcak.srce.hr]
The 1,4,4-Trisubstituted Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery
A Comparative Guide to Structure-Activity Relationship (SAR) Studies
For researchers, scientists, and drug development professionals, the piperidine ring is a ubiquitous scaffold, prized for its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. Among its many variations, the 1,4,4-trisubstituted piperidine core has emerged as a particularly fruitful template for the design of potent and selective modulators of a diverse range of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships of 1,4,4-trisubstituted piperidines, drawing on experimental data to illuminate the nuanced interplay between chemical structure and biological function.
I. Modulators of Viral Entry and Replication: Targeting Coronaviruses
The recent global health crisis spurred intensive research into novel antiviral agents, with 1,4,4-trisubstituted piperidines showing promise as inhibitors of coronavirus replication. A detailed SAR analysis of a series of these compounds, synthesized via a multicomponent Ugi reaction, has defined the key structural elements essential for their anti-coronavirus activity.[1]
Structure-Activity Relationship Insights
The general structure of the studied 1,4,4-trisubstituted piperidine-based coronavirus inhibitors allows for modifications at five diversity points (R1 to R5). The antiviral activity of these compounds was evaluated against Human Coronavirus 229E (HCoV-229E) and subsequently against SARS-CoV-2. The primary mechanism of action for the most potent analogs was identified as the inhibition of the viral main protease (Mpro).[1]
Key findings from the SAR studies include:
-
Substituents at R1: A phenylethyl group at this position was found to be beneficial for antiviral activity.[1]
-
Substituents at R4: The presence of a carbobenzyloxy (Cbz) protecting group on the nitrogen at the 4-position (NHCbz) was favorable.[1]
-
Substituents on the R1 Benzyl Group: Introduction of a 4-fluoro substituent on the benzyl group at R1 of a selective analog resulted in a highly potent and less cytotoxic compound.[1] In contrast, 4-chloro and 4-nitro substitutions led to a marked decrease in activity.[1]
-
Combination of Favorable Substituents: Interestingly, combining the most promising substituents at different positions did not always lead to an additive effect, highlighting the complex nature of the SAR.[1]
Comparative Activity Data
| Compound | R1 Substituent | R4 Substituent | HCoV-229E EC50 (µM) | SARS-CoV-2 EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| 46 | Benzyl | - | - | - | >100 | >19 |
| 60 | 4-Fluorobenzyl | - | - | - | >100 | >22 |
| 61 | 4-Chlorobenzyl | - | Markedly less active | - | - | - |
| 63 | 4-Nitrobenzyl | - | Markedly less active | - | - | - |
Data synthesized from[1]. Specific EC50 values for all compounds were not provided in the source material, but relative activities were described.
Experimental Protocol: SARS-CoV-2 Viral Load Reduction Assay
This protocol outlines a quantitative reverse transcription PCR (RT-qPCR)-based assay to determine the viral RNA copy number in the supernatant of infected cells, a direct measure of antiviral activity.[1]
Materials:
-
A549-AT cells (human lung carcinoma A549 cells stably transfected with human ACE2 and TMPRSS2)
-
SARS-CoV-2 clinical isolate
-
96-well plates
-
Cell culture medium
-
Test compounds
-
RNA extraction kit
-
RT-qPCR reagents and instrument
Procedure:
-
Cell Seeding: Seed A549-AT cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the cells. Include a no-compound control.
-
Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
RNA Extraction: Extract viral RNA from the supernatant using a suitable RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: Perform RT-qPCR using primers and probes specific for a SARS-CoV-2 gene to quantify the viral RNA copy number.
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that reduces the viral RNA copy number by 50% compared to the no-compound control.
References
A Senior Application Scientist’s Guide to Computational Modeling of Fluorinated Piperidine Conformations
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Conundrum in Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs. Its conformational flexibility, primarily the chair-boat and ring-flip isomers, is critical to its biological activity, dictating how it presents its substituents to a target receptor. The strategic introduction of fluorine—a common tactic to enhance metabolic stability, binding affinity, and lipophilicity—profoundly alters these conformational preferences in ways that are often counterintuitive.[1][2] Unlike a simple methyl group, a fluorine atom introduces potent stereoelectronic effects that can override classical steric considerations, frequently favoring the sterically more crowded axial conformation.[3]
Predicting these preferences is paramount for rational drug design. An incorrect conformational model can lead to flawed structure-activity relationship (SAR) studies and the costly synthesis of inactive compounds. This guide provides an in-depth comparison of computational methods for modeling the conformational landscapes of fluorinated piperidines. We will move beyond a simple list of software to explain the causality behind methodological choices, empowering you to select the most appropriate and robust computational strategy for your research.
Pillar 1: The Stereoelectronic Underpinnings of Fluorine's Influence
To model a system, one must first understand the physics governing it. The conformational behavior of fluorinated piperidines is a delicate balance of several competing factors.[4][5] An appreciation for these effects is crucial for interpreting computational results and troubleshooting models that conflict with experimental data.
-
Hyperconjugation (The Gauche Effect): This is a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital (typically a σ C-H or σ C-C) into an adjacent empty anti-bonding orbital (σ* C-F).[6][7] In a piperidine ring, a gauche relationship between a C-H bond and an axial C-F bond allows for this favorable orbital overlap, stabilizing the axial conformer.[6] This is a primary reason for the observed axial preference in many fluorinated systems.[7][8]
-
Anomeric Effect: In cases where the fluorine is at the 2-position, a generalized anomeric effect can occur. This involves the delocalization of the nitrogen lone pair into the adjacent σ* C-F orbital (nN→σ*CF).[9][10] This interaction is highly stereospecific and strongly favors conformations where the nitrogen lone pair and the C-F bond are anti-periplanar, which can lock the ring into a specific pucker.
-
Electrostatic Interactions: The highly polarized C-F bond creates a significant local dipole. In protonated piperidinium salts, a powerful charge-dipole interaction between the positive nitrogen (N⁺-H) and the partial negative charge on an axial fluorine (C-Fδ-) can provide substantial stabilization, often overriding steric penalties.[3][4][11]
-
Solvation: The solvent environment plays a critical, and sometimes decisive, role. Polar solvents can preferentially stabilize the conformer with the larger overall molecular dipole moment.[4][12] Computational studies have shown that increasing solvent polarity can invert the conformational preference from equatorial to axial in certain N-protected 3,5-difluoropiperidines.[1] Therefore, gas-phase calculations are often insufficient, and the inclusion of a solvent model is mandatory for accurate predictions.
Pillar 2: A Comparative Analysis of Computational Methodologies
The choice of computational method is a trade-off between accuracy and computational cost. For fluorinated piperidines, where subtle electronic effects are at play, this choice is particularly critical.
Methodology Overview
| Method | Principle | Typical Use Case | Strengths | Weaknesses |
| Molecular Mechanics (MM) | Uses a classical physics model (a "force field") with parameterized functions for bonds, angles, dihedrals, and non-bonded interactions. | Rapid conformational searching of large libraries or very large molecules. Initial screening before QM. | • Extremely fast.• Can handle very large systems. | • Accuracy is entirely dependent on the quality of the force field.• Standard force fields (e.g., GAFF, MMFF) may lack accurate parameters for fluorinated heterocycles.[13][14]• Poor at describing complex stereoelectronic effects without specific parameterization. |
| Density Functional Theory (DFT) | A quantum mechanical method that approximates the solution to the Schrödinger equation by calculating the electron density. | "Workhorse" for accurate energy calculations, geometry optimizations, and reaction mechanisms for small to medium-sized molecules. | • Good balance of accuracy and computational cost.• Explicitly treats electrons, capturing hyperconjugation and polarization effects.[4][15] | • Significantly more computationally expensive than MM.• Choice of functional and basis set can impact results.• Can be challenging for very large molecules (>200 atoms). |
| Ab Initio (e.g., MP2, CCSD(T)) | A family of quantum mechanical methods that solve the Schrödinger equation with fewer approximations than DFT. | "Gold standard" for benchmarking the accuracy of DFT functionals and force fields for a small set of molecules. | • Highest accuracy. | • Extremely computationally expensive; impractical for routine conformational analysis. |
Field Insights: Choosing Your Weapon
-
For High-Throughput Screening: If you need to evaluate thousands of compounds, a pure DFT approach is infeasible. The best strategy is a multi-step workflow. Start with a rapid conformational search using a Molecular Mechanics force field. While general force fields like GAFF can be a starting point, be aware of their limitations.[16] It is crucial to then take the lowest energy conformers from the MM search and re-optimize and rank them using a reliable DFT method.
-
For In-Depth Mechanistic Studies: For understanding the subtle conformational preferences of a few key compounds, DFT is the method of choice. Based on published studies, the M06-2X functional has proven effective for these systems as it performs well for non-covalent interactions.[1][4] This should be paired with a robust basis set, such as a triple-zeta quality set with polarization and diffuse functions (e.g., def2-QZVPP or 6-311+G(d,p) ).[4]
-
The Critical Role of the Solvent Model: As established, solvation is key. For all DFT calculations, it is essential to include a polarizable continuum model (PCM) or a similar implicit solvent model (like SMD) to account for bulk solvent effects.[4][17] This adds minimal computational cost but can dramatically improve the accuracy of the relative energy predictions.[1]
Quantitative Comparison: Computational vs. Experimental Data
The following table, adapted from experimental and computational work by Glorius et al., highlights the performance of DFT (M06-2X/def2-QZVPP) in predicting the free energy difference (ΔG) between equatorial and axial conformers of 3-fluoropiperidine derivatives. A negative ΔG indicates a preference for the axial conformer.
| Compound | Solvent | Experimental Observation | Calculated ΔG (kcal/mol) |
| 3-Fluoropiperidine (TFA-protected) | Chloroform | High Axial Preference | -1.5 (in CHCl₃) |
| 3-Fluoropiperidine (HCl salt) | Water | High Axial Preference | -2.4 (in H₂O) |
| 3-Fluoropiperidine (unprotected) | Water | High Axial Preference | -2.5 (in H₂O) |
Data compiled from Nairoukh et al., Chem. Eur. J. 2020.[1][4] The strong agreement between the computationally predicted preference (negative ΔG) and the experimental observation validates the chosen DFT methodology as a reliable predictive tool.
Pillar 3: A Validated Workflow for Conformational Analysis
This section provides a self-validating protocol for determining the conformational preferences of a fluorinated piperidine using DFT. This workflow is designed to be robust and is applicable across various quantum chemistry software packages like Gaussian, ORCA, or Spartan.[17][18]
Workflow Diagram: Choosing and Executing a Computational Strategy
The following diagram outlines the decision-making process and subsequent steps for a thorough conformational analysis.
Caption: A decision and execution workflow for computational conformational analysis.
Step-by-Step Experimental Protocol: DFT Analysis of 3-Fluoropiperidine
Objective: To calculate the relative Gibbs free energy of the axial and equatorial conformers of N-protonated 3-fluoropiperidine in water.
Software: A quantum chemistry package (e.g., Gaussian, ORCA).
Methodology:
-
Structure Generation:
-
Using a molecular builder (e.g., Avogadro, ChemDraw), construct two initial 3D structures of the 3-fluoropiperidinium cation: one with the fluorine in an axial position and one with it in an equatorial position.
-
Ensure both are in a chair conformation. Save these structures as .xyz or .mol files.
-
Causality: Starting with distinct, reasonable guesses for the key conformers ensures the optimization calculations explore the relevant potential energy wells.
-
-
Geometry Optimization:
-
Create input files for your quantum chemistry software for both the axial and equatorial starting structures.
-
Specify the following keywords for a geometry optimization:
-
Method: M062X
-
Basis Set: def2QZVPP
-
Solvation: SCRF=(PCM, Solvent=Water)
-
Job Type: Opt (Optimization)
-
-
Submit the calculations. This step will find the lowest energy structure in the vicinity of your starting guess.
-
Causality: Geometry optimization is essential to locate the precise stationary point on the potential energy surface corresponding to the conformer. The chosen DFT functional and basis set are selected based on their proven accuracy for this class of molecules.[1][4] The PCM model is included to accurately reflect the influence of the aqueous environment.[4][12]
-
-
Frequency Calculation & Verification:
-
Using the optimized coordinates from Step 2, perform a frequency calculation at the exact same level of theory (M062X/def2QZVPP with PCM, Solvent=Water).
-
Specify the job type as Freq.
-
Causality: This step is a critical validation. A true energy minimum will have zero imaginary frequencies.[17] This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute the Gibbs free energy (G), which is the correct thermodynamic quantity for comparing isomer populations at a given temperature.
-
-
Energy Analysis:
-
After the frequency calculations complete successfully, inspect the output files. Verify there are no imaginary frequencies.
-
Extract the "Sum of electronic and thermal Free Energies" (or similarly named value) for both the axial and equatorial conformers.
-
Calculate the relative free energy: ΔG = Gaxial - Gequatorial .
-
A negative ΔG indicates the axial conformer is more stable, while a positive value indicates the equatorial is favored. The equilibrium population can be estimated using the Boltzmann distribution equation.
-
Visualizing the Computational Workflow
Caption: Step-by-step workflow for DFT-based conformational analysis.
Conclusion
The conformational preferences of fluorinated piperidines are dictated by a subtle interplay of stereoelectronic forces that challenge classical steric models. Computational modeling, particularly DFT with a well-chosen functional and the inclusion of solvent effects, provides a powerful and predictive tool for navigating this complexity. By understanding the underlying physical principles and employing a robust, multi-step validation workflow, researchers can confidently model these critical scaffolds, accelerating the design of next-generation therapeutics. The era of treating fluorine as a simple hydrogen bioisostere is over; a quantitative, computation-driven approach is now the standard for excellence in modern drug discovery.
References
- 1. d-nb.info [d-nb.info]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gauche effect - Wikipedia [en.wikipedia.org]
- 7. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 11. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.huji.ac.il [cris.huji.ac.il]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cris.technion.ac.il [cris.technion.ac.il]
- 16. scm.com [scm.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
Safety Operating Guide
1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate proper disposal procedures
Disposal Protocol: 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. As a specialized fluorinated piperidine derivative, this compound requires meticulous management to ensure personnel safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established chemical safety principles and are designed for researchers, scientists, and drug development professionals.
Hazard Assessment & Chemical Profile
A thorough understanding of the chemical's properties and potential hazards is the foundation of safe disposal. While comprehensive toxicological data for this specific molecule may be limited, its structural features—a fluorinated organic compound and a piperidine derivative—necessitate a precautionary approach.[1] The carbon-fluorine bond is exceptionally strong, meaning that specialized conditions are required for its complete destruction.[2] Improper thermal disposal can lead to the formation of highly toxic and corrosive gases, such as hydrogen fluoride (HF).[3][4]
| Property | Value / Information | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₂₀FNO₄ | - |
| Molecular Weight | 261.29 g/mol | - |
| Physical State | Solid or liquid (Assumed) | - |
| Anticipated Hazards | May cause skin, eye, and respiratory irritation.[5][6] Harmful if swallowed, inhaled, or in contact with skin.[5][6] Potential for bioaccumulation and environmental persistence due to fluorination.[7] | - |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[5][8] | - |
Core Principles of Chemical Waste Management
All laboratory waste management must adhere to foundational safety and regulatory principles. In the United States, the primary governing regulation is the Resource Conservation and Recovery Act (RCRA).[9]
-
Segregation : This is the most critical step. Never mix incompatible waste streams.[10][11] This compound should be managed as a halogenated organic waste . Keep it separate from acids, bases, and oxidizers to prevent violent reactions.[8][10]
-
Containment : All waste must be collected in containers that are chemically compatible, in good condition, and have secure, leak-proof closures.[9][10][12]
-
Labeling : Every waste container must be clearly and accurately labeled. The label must include the full chemical name(s), associated hazards (e.g., "Toxic," "Irritant"), and the date when waste accumulation began.[11][12]
-
Prohibited Disposal Methods : Disposal of this chemical down the sewer/sink drains or by evaporation in a fume hood is strictly forbidden.[9][13]
Step-by-Step Disposal Protocol
This section details the procedures for disposing of the compound in various forms. Always perform these tasks in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[8]
Required PPE:
-
Safety goggles (tight-sealing) or a face shield.[5]
-
Flame-resistant lab coat.[8]
-
Chemical-resistant gloves (consult manufacturer's chart; double-gloving is recommended).[8]
Unused or Off-Specification Material
This protocol applies to the pure compound that is no longer needed.
-
Container Selection : Obtain a designated, compatible waste container for Halogenated Organic Solids or Halogenated Organic Liquids , depending on the physical state of the compound. The container must be clean, dry, and properly labeled.
-
Transfer : Carefully transfer the chemical into the waste container, using powder funnels or other appropriate tools to prevent spillage. Avoid creating dust if the material is a solid.[6]
-
Sealing and Storage : Securely cap the waste container. Store it in a designated satellite accumulation area (SAA), ensuring it is segregated from incompatible materials.[10][12]
-
Documentation : Log the addition of the waste in your laboratory's hazardous waste inventory.[12]
-
Pickup : Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]
Contaminated Labware (Solid Waste)
This includes items like contaminated filter paper, weighing boats, gloves, and pipette tips.
-
Segregation : Place all contaminated solid waste into a designated, clearly labeled container or a heavy-duty, sealable plastic bag intended for Halogenated Organic Solid Waste .
-
Containment : Ensure the container or bag is sealed to prevent the release of dust or vapors. Do not overfill.
-
Storage : Store the sealed container in the SAA away from incompatible chemical waste streams.
-
Disposal : The sealed container is to be collected by your institution's EHS for high-temperature incineration.
Contaminated Solvents (Liquid Waste)
This applies to reaction mixtures or solvent rinses containing the compound.
-
Waste Stream Identification : This waste must be collected in a container designated for Halogenated Organic Liquid Waste . Do not mix with non-halogenated solvent waste.
-
Container : Use a chemically compatible, shatter-resistant container (e.g., HDPE or coated glass) with a secure screw cap.
-
Transfer : Using a funnel, carefully pour the liquid waste into the container. Leave at least one inch of headroom to allow for vapor expansion.[10]
-
Storage and Pickup : Seal the container tightly and store it in the SAA with secondary containment (e.g., a spill tray).[12] Arrange for EHS pickup.
Decontamination Procedures
Glassware and Equipment Decontamination
Proper decontamination is essential to ensure equipment is safe for reuse or disposal.[14]
-
Initial Rinse : Rinse the glassware or equipment three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble.
-
Collect Rinsate : Crucially, this initial rinsate must be collected and disposed of as Halogenated Organic Liquid Waste. [13] Do not pour it down the drain.
-
Standard Cleaning : After the solvent rinse, the equipment can be cleaned using standard laboratory procedures, such as washing with detergent (e.g., Luminox®) and warm water, followed by final rinses with deionized water.[15]
-
Drying : Allow the equipment to dry completely before storage or reuse.
Empty Container Disposal
An "empty" container that held this compound is not safe for regular trash until properly decontaminated.[13]
-
Triple Rinse : Rinse the container thoroughly three times with a suitable solvent capable of removing the residue.[13]
-
Collect Rinsate : Collect all rinsate as Halogenated Organic Liquid Waste .[13]
-
Deface Label : Completely remove or deface the original chemical label on the container.[13]
-
Final Disposal : Once triple-rinsed and with the label defaced, the container can typically be disposed of as regular laboratory glass or plastic waste. Confirm this final step with your institutional guidelines.[13]
Waste Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for waste segregation and disposal.
References
- 1. capotchem.com [capotchem.com]
- 2. epa.gov [epa.gov]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. theic2.org [theic2.org]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 13. vumc.org [vumc.org]
- 14. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
